1-Cyclopentylethan-1-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopentylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZDZYIAUVOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopentylethan-1-amine hydrochloride chemical structure and bonding
An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclopentylethan-1-amine Hydrochloride
Abstract
1-Cyclopentylethan-1-amine hydrochloride (CAS No: 150812-09-2) is a primary amine salt of significant interest as a building block in medicinal chemistry and organic synthesis.[1][2] Its utility is intrinsically linked to its physicochemical properties, which are dictated by its three-dimensional structure and the intricate network of forces governing its solid state. This guide provides a comprehensive analysis of the molecule's chemical structure, from its fundamental covalent framework to the complex intermolecular forces that define its crystalline form. We will explore the ionic character, the critical role of hydrogen bonding, and the contributions of weaker van der Waals forces. Furthermore, this document outlines the key analytical methodologies and detailed experimental protocols required for the empirical elucidation of its structure, offering researchers and drug development professionals a robust framework for understanding and utilizing this compound.
Foundational Molecular Architecture
The structure of 1-Cyclopentylethan-1-amine hydrochloride is best understood as an ionic pair, consisting of the positively charged 1-cyclopentylethanammonium cation and the negatively charged chloride anion.[3][4] The formation of this salt from the free amine and hydrochloric acid is a fundamental acid-base reaction that protonates the lone pair of electrons on the nitrogen atom, profoundly altering the molecule's properties and intermolecular interactions.
The 1-Cyclopentylethanammonium Cation
The cation is the organic component, featuring a chiral carbon atom bonded to four distinct substituents:
-
A cyclopentyl ring
-
A methyl group
-
A hydrogen atom
-
An ammonium group (-NH₃⁺)
All carbon atoms within the cyclopentyl and ethyl fragments are sp³ hybridized, resulting in a tetrahedral geometry. The nitrogen atom, upon protonation, also adopts an sp³ hybridization state, forming four single bonds (one C-N and three N-H) arranged tetrahedrally. This configuration gives the nitrogen a formal positive charge.
The Chloride Anion
The chloride anion (Cl⁻) is a simple, spherical monoatomic anion that acts as the counter-ion to the organic cation. Its primary role is to balance the positive charge of the ammonium group, forming the stable salt.
Caption: Chemical structure of the 1-Cyclopentylethan-1-amine hydrochloride ion pair.
The Hierarchy of Bonding and Intermolecular Forces
The solid-state structure and resulting physical properties (e.g., melting point, solubility) of 1-Cyclopentylethan-1-amine hydrochloride are governed by a combination of strong and weak intermolecular forces. These interactions create a highly ordered three-dimensional crystal lattice.
-
Ionic Bonding: The primary and strongest force is the electrostatic attraction between the positively charged ammonium group (R-NH₃⁺) and the negatively charged chloride anion (Cl⁻).[5] This non-directional force is responsible for the formation of the salt itself.
-
Hydrogen Bonding: The ammonium group is an excellent hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. This results in strong, directional N⁺-H···Cl⁻ hydrogen bonds.[6][7] These interactions are highly significant in determining the specific packing arrangement of the ions in the crystal. The presence of three acidic protons on the nitrogen allows for an extensive network of hydrogen bonds throughout the lattice.
-
Van der Waals Forces: Although weaker than ionic or hydrogen bonds, these forces are crucial for overall crystal stability.
-
Dipole-Dipole Interactions: These exist between the polar N⁺-H bonds.[8][9]
-
London Dispersion Forces: These temporary, induced-dipole attractions occur between the nonpolar cyclopentyl and methyl groups of adjacent cations.[5][9] The packing of these alkyl groups contributes significantly to the lattice energy.
-
Caption: Hierarchy of forces governing the solid-state structure.
Synthesis and Characterization Workflow
The definitive analysis of the compound's structure requires a multi-faceted approach, beginning with synthesis and culminating in spectroscopic and crystallographic characterization.
Caption: Experimental workflow from synthesis to full structural characterization.
Experimental Protocols for Structural Elucidation
Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
This protocol describes the final step of converting the free amine to its hydrochloride salt, a common and reliable method.[10]
Causality: The use of an anhydrous solvent like diethyl ether or ethyl acetate is critical. Water must be excluded because it can interfere with crystallization and introduce lattice water molecules, complicating the structural analysis. Gaseous HCl or a solution of HCl in an anhydrous solvent provides the proton source without introducing water.
Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 1-cyclopentylethan-1-amine (free base) in anhydrous diethyl ether (Et₂O) in a flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Acidification: While stirring, slowly add 1.1 equivalents of a saturated solution of HCl in anhydrous Et₂O dropwise.
-
Precipitation: A white precipitate of the hydrochloride salt will form immediately.
-
Stirring: Continue stirring the mixture at 0 °C for 1 hour to ensure complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous Et₂O to remove any unreacted starting material.
-
Drying: Dry the product under high vacuum to remove all traces of solvent. The resulting white crystalline powder is 1-Cyclopentylethan-1-amine hydrochloride.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12] It provides unequivocal data on bond lengths, bond angles, and the packing of ions in the unit cell, directly visualizing the hydrogen bonding network.
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A methanol/ether solvent system is often effective.
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the goniometer on a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction patterns at numerous orientations.
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The electron density map is solved using direct methods or Patterson methods to locate the positions of the atoms.
-
Structure Refinement: The atomic model is refined against the experimental data to optimize atomic positions and thermal parameters, yielding the final, high-resolution crystal structure.
| Parameter | Expected Observation from SC-XRD |
| Crystal System | Likely monoclinic or orthorhombic, common for organic salts.[13][14] |
| C-N Bond Length | ~1.48 - 1.50 Å |
| N-H Bond Length | ~0.90 - 1.00 Å (Note: X-rays locate electron density, so N-H bonds appear shorter than their true length determined by neutron diffraction) |
| N⁺-H···Cl⁻ H-bond distance | ~3.0 - 3.3 Å (N to Cl distance) |
| C-N-C Bond Angles | ~109.5° (tetrahedral) |
Spectroscopic Characterization
While XRD provides the solid-state structure, NMR and IR spectroscopy confirm the structure and functional groups in solution and bulk material, respectively.
Protocol (NMR Spectroscopy):
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. The N-H protons will typically appear as a broad singlet. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H peak will disappear due to proton-deuterium exchange.[15]
-
¹³C NMR Analysis: Acquire the carbon NMR spectrum. The carbon atom bonded to the nitrogen (Cα) will be deshielded and appear further downfield compared to other alkyl carbons.[15]
| Spectroscopy | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR (in DMSO-d₆) | δ 8.0-9.0 ppm (broad s, 3H) | Protons of the ammonium group (-NH₃⁺).[15] |
| δ ~3.0-3.5 ppm (m, 1H) | Methine proton (Cα-H). | |
| δ ~1.0-2.0 ppm (m) | Protons of the cyclopentyl ring and methyl group. | |
| ¹³C NMR (in DMSO-d₆) | δ ~50-60 ppm | Cα carbon attached to the nitrogen.[15] |
| δ ~20-40 ppm | Carbons of the cyclopentyl ring. | |
| δ ~15-25 ppm | Methyl carbon. | |
| IR Spectroscopy (KBr pellet) | 2400-3200 cm⁻¹ (very broad, strong) | N⁺-H stretching vibrations, characteristic of an ammonium salt. |
| ~1600 cm⁻¹ and ~1500 cm⁻¹ | Asymmetric and symmetric N-H bending vibrations. | |
| 2850-2960 cm⁻¹ (strong) | C-H stretching vibrations of the alkyl groups. |
Conclusion
The chemical identity of 1-Cyclopentylethan-1-amine hydrochloride is defined by a synergy of bonding interactions. While its covalent framework establishes the core geometry of the organic cation, it is the powerful electrostatic attraction to the chloride anion that forms the stable salt. This primary ionic bond is further organized in the solid state by a robust network of N⁺-H···Cl⁻ hydrogen bonds, which dictate the crystal packing and are supplemented by weaker van der Waals forces between the nonpolar moieties. A thorough characterization, anchored by single-crystal X-ray diffraction and supported by NMR and IR spectroscopy, is essential for a complete understanding of its structure. This detailed knowledge is paramount for scientists leveraging this molecule in the rational design and development of new chemical entities.
References
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- 4. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Intermolecular forces - Ammonium Nitrate [ammonium-nitrate.weebly.com]
- 7. The odd–even effect in n -carboxyalkylammonium-containing organic–inorganic hybrids of Mn( ii ) halides: structural and magnetic characterisation - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00855J [pubs.rsc.org]
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- 13. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. Synthesis and X-ray diffraction data of 1-N-(3-pyridylmethyl)aminonaphthalene hydrochloride | Powder Diffraction | Cambridge Core [cambridge.org]
- 15. chem.libretexts.org [chem.libretexts.org]
1-Cyclopentylethan-1-amine hydrochloride CAS number 150812-09-2
CAS Number: 150812-09-2
Synonyms:
Executive Summary
1-Cyclopentylethan-1-amine hydrochloride (CAS 150812-09-2) is a critical aliphatic amine building block used extensively in medicinal chemistry and fragment-based drug discovery (FBDD).[3][4] Structurally, it consists of a cyclopentyl ring fused to an ethylamine chain at the
This guide details the physicochemical properties, synthetic pathways, and strategic applications of this moiety in drug development, emphasizing its role as a bioisostere for sec-butyl and benzyl groups.[2][3]
Chemical Profile & Characterization[5]
Structural Features
The molecule features a chiral center at the
-
Lipophilicity (cLogP): ~1.9 (Free base).[2][3] The cyclopentyl ring adds significant steric bulk without the aromaticity of a phenyl group, reducing the risk of
- stacking-induced non-specific binding.[3] -
Steric Bulk: The cyclopentyl group acts as a "flexible clamp," adapting to receptor sites better than rigid phenyl rings or smaller cyclopropyl groups.[2][3]
Physicochemical Data Table
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | 165–170 °C (Decomposes) |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane, Et |
| Hygroscopicity | Moderate; store under desiccated conditions |
| pKa (Conjugate Acid) | ~10.5 (Typical for primary aliphatic amines) |
Spectroscopic Signature (Predicted)[3]
-
H NMR (400 MHz, DMSO-
):
Synthetic Methodologies
The synthesis of 1-cyclopentylethan-1-amine hydrochloride is primarily achieved through Reductive Amination of acetylcyclopentane.[3] For asymmetric applications, biocatalytic transamination or chiral auxiliary methods are employed.[2][3]
Method A: Reductive Amination (Racemic)
This is the industrial standard for generating the racemic building block.[2][3]
Reagents: Acetylcyclopentane, Ammonium Acetate (NH
Protocol:
-
Imine Formation: Dissolve acetylcyclopentane (1.0 eq) and NH
OAc (10.0 eq) in dry methanol. Stir at room temperature for 2 hours to form the intermediate imine. -
Reduction: Cool the solution to 0°C. Slowly add NaBH
CN (1.5 eq) portion-wise to prevent runaway exotherms. -
Workup: Stir for 12 hours. Quench with concentrated HCl to pH < 2 (destroying excess hydride and forming the salt). Evaporate methanol.[2][3]
-
Isolation: Basify the residue with NaOH (pH > 12), extract with DCM, dry over MgSO
, and concentrate. -
Salt Formation: Redissolve the free amine in diethyl ether and bubble anhydrous HCl gas. Filter the white precipitate (Product).
Method B: Asymmetric Synthesis (Enantioselective)
To access the pure (
Protocol:
-
Reaction System: Acetylcyclopentane + Isopropylamine (Amine donor).[2][3]
-
Catalyst:
-Transaminase (e.g., ATA-113 for ( )-selectivity).[3] -
Process: The enzyme selectively transfers the amine group to the ketone pro-chiral face, yielding >99% ee.[2][3]
Synthesis Workflow Diagram
Figure 1: Synthetic routes to CAS 150812-09-2.[3] The solid line represents the standard chemical synthesis for the racemate; the dashed line indicates the biocatalytic route for chiral variants.[2][3]
Applications in Drug Discovery[2][3]
Bioisosteric Replacement Strategy
1-Cyclopentylethan-1-amine is frequently used to replace benzyl amines or straight-chain alkyl amines .[2][3]
-
Vs. Benzyl: Reduces aromatic ring count (improving solubility and reducing metabolic toxicity risks) while maintaining hydrophobic volume.[2][3]
-
Vs. sec-Butyl: Increases steric bulk slightly, often improving selectivity for specific hydrophobic pockets (e.g., in kinase ATP-binding sites).[2][3]
Fragment-Based Drug Design (FBDD)
In FBDD, this amine serves as a "growing vector."[3] The primary amine is readily derivatized (amides, sulfonamides, ureas) to probe adjacent sub-pockets.[2][3]
-
Target Classes:
Metabolic Stability
The cyclopentyl ring is metabolically robust compared to linear alkyl chains, which are prone to
Handling and Safety Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Standard Operating Procedure (SOP):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2][3] Handle in a fume hood to avoid dust inhalation.[2][3]
-
Storage: Hygroscopic. Store in a tightly sealed container at room temperature (or 2-8°C for long term) under an inert atmosphere (N
or Ar) if possible. -
Spill: Sweep up solid spills to avoid dust generation.[2][3] Neutralize aqueous residues with dilute bicarbonate before disposal.[2][3]
References
-
Chemical Identity & Properties : PubChem Compound Summary for CID 19753461 (1-Cyclopentylethanamine hydrochloride). National Library of Medicine (US).[2][3] Link
-
Synthetic Methodology (Reductive Amination) : Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3] Link[3]
-
Chiral Synthesis (Transaminase) : Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination."[2][3] Angewandte Chemie Int.[2][3] Ed., 2008, 47(48), 9337-9340.[3] Link[3]
-
Supplier Data (Safety/Specs) : Safety Data Sheet for CAS 150812-09-2. BLD Pharm.[1][2][3] Link
-
Medicinal Chemistry Application : Meanwell, N. A.[2][3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[2][3] Link[3]
Sources
(S)-1-Cyclopentylethan-1-amine hydrochloride CAS 150852-73-6
Technical Whitepaper: (S)-1-Cyclopentylethan-1-amine Hydrochloride CAS: 150852-73-6 Formula: C₇H₁₅N[1]·HCl Molecular Weight: 149.66 g/mol (Salt) / 113.20 g/mol (Free Base)[1]
Part 1: Executive Summary & Structural Significance
(S)-1-Cyclopentylethan-1-amine hydrochloride represents a "privileged fragment" in modern medicinal chemistry.[1] Unlike its aromatic analog (1-phenylethylamine), this scaffold offers a high fraction of saturated carbon (Fsp³), contributing to improved solubility and metabolic stability while maintaining hydrophobic bulk.
The (S)-enantiomer is specifically valued for its ability to target chiral pockets in kinases (e.g., JAK/STAT pathway modulators) and GPCRs where stereospecific hydrophobic interactions are critical. As a hydrochloride salt, the molecule provides enhanced shelf-stability and crystallinity compared to the volatile and hygroscopic free amine, though it requires specific handling protocols for nucleophilic applications.
Part 2: Physicochemical Profile
The following data characterizes the hydrochloride salt, the form most commonly supplied for research stability.
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline solid | Indicator of purity; yellowing suggests oxidation.[1] |
| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Et₂O | Polar solvents required for stock solutions. |
| Chirality | (S)-Configuration | Critical for stereospecific ligand binding.[1] |
| Hygroscopicity | Moderate | Store with desiccants; weigh quickly in humid environments.[1] |
| pKa (Conj. Acid) | ~10.5 (Estimated) | Indicates the free base is a strong nucleophile. |
| Melting Point | >200°C (Decomposes) | High lattice energy typical of ammonium salts.[1] |
Part 3: Synthetic Routes & Process Chemistry
To ensure high Enantiomeric Excess (ee%), two primary routes are employed. The choice depends on scale and available equipment.
Route A: Chemical Asymmetric Synthesis (Ellman’s Auxiliary)
This is the standard laboratory-scale method due to its reliability and high stereocontrol.[1]
-
Condensation: Cyclopentyl methyl ketone reacts with (S)-(-)-tert-butanesulfinamide (Ellman’s reagent) using Ti(OEt)₄ as a Lewis acid/dehydrating agent.[1]
-
Reduction: The resulting N-sulfinyl imine is reduced with NaBH₄.[1] The bulky tert-butyl group directs the hydride attack, establishing the stereocenter.
-
Hydrolysis: Acidic cleavage (HCl/MeOH) removes the auxiliary, yielding the amine hydrochloride salt.
Route B: Biocatalytic Transamination (Green Chemistry)
Preferred for scale-up, this route uses ω-Transaminases (ω-TA) to convert the ketone directly to the chiral amine.
-
Enzyme: (S)-selective ω-Transaminase (e.g., engineered Vibrio fluvialis variants).[1]
-
Amine Donor: Isopropylamine or Alanine.[1]
-
Advantage: Single-step, aqueous media, >99% ee without heavy metals.[1]
Visualization: Synthetic Workflow
Figure 1: Comparison of the multi-step Ellman auxiliary route (Red) versus the single-step Biocatalytic route (Green).
Part 4: Application in Medicinal Chemistry
This fragment is a tool for "Escaping Flatland"—the transition from planar aromatic rings to three-dimensional aliphatic scaffolds.[1]
Bioisosterism & Solubility
Replacing a phenyl ring with a cyclopentyl ring (as in this molecule) often improves physicochemical properties:
-
Solubility: The aliphatic ring reduces π-π stacking potential, often increasing aqueous solubility.[1]
-
Metabolic Stability: Cyclopentyl rings are generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.[1]
Kinase Inhibitor Design
The (S)-methyl group acts as a "chiral anchor."[1] In ATP-competitive inhibitors, this methyl group can lock the molecule into a specific conformation, directing the cyclopentyl group into a hydrophobic pocket (e.g., the specificity pocket of JAK or CDK enzymes) while positioning the amine nitrogen for hinge-region hydrogen bonding.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) logic for deploying this fragment in drug design.
Part 5: Experimental Protocols
Protocol 1: Free-Basing (Crucial for Coupling Reactions)
The HCl salt is non-nucleophilic.[1] To use this amine in amide couplings (e.g., HATU, EDC) or SNAr reactions, it must be free-based in situ or strictly extracted.
In-Situ Method (Preferred for Amide Coupling):
-
Dissolve 1.0 eq of CAS 150852-73-6 in DMF or DCM.[1]
-
Add 3.0–5.0 eq of DIPEA (Diisopropylethylamine) .[1]
-
Stir for 5 minutes before adding the carboxylic acid and coupling reagent.
-
Note: Failure to add excess base will result in stalled coupling as the HCl consumes the first equivalent of base.
-
Extraction Method (For sensitive reactions):
-
Suspend the salt in DCM.[1]
-
Add 1M NaOH (aqueous) until pH > 12.
-
Separate organic layer; extract aqueous layer 2x with DCM.[1]
-
Dry organics over Na₂SO₄ and concentrate carefully (amine is volatile).
Protocol 2: Chiral Purity Determination (HPLC)
Verifying the (S)-enantiomer is critical, as the (R)-isomer may be inactive or toxic.
-
Column: Daicel Chiralpak® IG or AD-H (Amylose-based).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (low absorption due to lack of chromophore; derivatization with benzoyl chloride may be required for higher sensitivity).[1]
-
Acceptance Criteria: >98% ee.
Part 6: Handling & Safety
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1] May cause respiratory irritation (H335).[1][4][5]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The salt is hygroscopic; exposure to moisture can lead to clumping and weighing errors.
-
Disposal: Dilute with water and neutralize before disposal via organic waste streams containing nitrogen.[1]
References
-
Ellman, J. A., et al. (1997).[1][6] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.
-
Codexis Inc. (2010).[1] "Biocatalytic Transamination for Chiral Amine Synthesis." Patent WO2010081053.[1]
-
Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Daicel Chiral Technologies. (2024).[1] "Chiralpak® IA/IB/IC/ID/IE/IF/IG Instruction Manual."
-
PubChem. (2024).[1] "Compound Summary: 1-Cyclopentylethan-1-amine." (Note: Analogous structure data used for physical property estimation).
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- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. carlroth.com [carlroth.com]
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- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
An In-depth Technical Guide to (R)-1-Cyclopentylethan-1-amine Hydrochloride for Advanced Research and Development
In the landscape of modern pharmaceutical development, the principle of chirality is of paramount importance. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies and the pharmaceutical industry have shifted decisively towards the development of single-enantiomer drugs to maximize efficacy and minimize adverse effects.[2]
(R)-1-Cyclopentylethan-1-amine hydrochloride emerges as a crucial chiral building block within this context. As a primary amine featuring a cyclopentyl moiety, its specific three-dimensional arrangement is designed for incorporation into more complex molecules, imparting specific steric and electronic properties that can govern interactions with chiral biological targets like enzymes and receptors.[3] The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions.[3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the compound's properties, synthesis, chiral separation, analytical characterization, and applications, grounded in established scientific principles and methodologies.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and research. (R)-1-Cyclopentylethan-1-amine hydrochloride is a chiral primary amine salt with well-defined structural features.
Structural and Chemical Identity
The molecule consists of a central chiral carbon atom bonded to a hydrogen atom, a methyl group, a cyclopentyl ring, and an amino group. The "(R)" designation specifies the absolute stereochemistry at this chiral center. The hydrochloride salt is formed by the protonation of the basic amino group.
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-cyclopentylethan-1-amine hydrochloride | [4] |
| CAS Number | Not specifically assigned; Racemate: 150812-09-2 | [5][6] |
| Molecular Formula | C₇H₁₆ClN | [5][7] |
| Molecular Weight | 149.66 g/mol | [7] |
| Canonical SMILES | CC(N).[H]Cl | [4] |
| InChI Key | RTRZDZYIAUVOTC-SCSAIBSYSA-N (R-enantiomer) | [6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |
| logP (Predicted) | 1.9456 | [7] |
Note: The CAS number for the specific (R)-enantiomer hydrochloride is not consistently reported in public databases. The CAS for the racemic mixture is 150812-09-2, and for the (S)-enantiomer hydrochloride is 150852-73-6.[5][7] Researchers should verify the specific enantiomer of their material through analytical testing.
Section 2: Synthesis and Chiral Resolution Strategy
The synthesis of an enantiomerically pure compound requires a deliberate stereoselective strategy. This typically involves either an asymmetric synthesis route or the resolution of a racemic mixture. Below is a technically sound and logical approach for obtaining the target compound.
Proposed Synthetic Pathway: Reductive Amination and Salt Formation
A common and effective method for synthesizing amines like the target compound is the reductive amination of a corresponding ketone.
-
Step 1: Reductive Amination of 1-Cyclopentylethanone. The synthesis begins with the commercially available prochiral ketone, 1-cyclopentylethanone.[8] This ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent. To achieve stereoselectivity, a chiral catalyst or a chiral auxiliary would be employed in an asymmetric reductive amination. However, for producing the racemic amine for subsequent resolution, a standard reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is efficient. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the primary amine.
-
Step 2: Formation of the Hydrochloride Salt. The resulting free base, 1-cyclopentylethanamine, is typically an oil. To convert it into a stable, crystalline solid, it is treated with hydrochloric acid. A common laboratory procedure involves dissolving the free amine in a suitable solvent, such as diethyl ether or ethyl acetate, and adding a solution of HCl in the same solvent.[9] The hydrochloride salt precipitates out of the solution and can be isolated by filtration.
Caption: Synthetic pathway from 1-cyclopentylethanone to the racemic hydrochloride salt.
Experimental Protocol: Chiral Resolution via Preparative HPLC
Chiral resolution is the critical step to isolate the desired (R)-enantiomer from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[2]
Objective: To separate the (R) and (S) enantiomers of 1-cyclopentylethan-1-amine hydrochloride and isolate the (R)-enantiomer.
Methodology:
-
System Preparation:
-
HPLC System: A preparative HPLC system equipped with a UV detector and a fraction collector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one coated with amylose or cellulose derivatives (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), is a common choice for amine separation.[2]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine modifier (e.g., diethylamine, DEA) is typically added to the mobile phase to improve peak shape and prevent tailing by masking acidic sites on the silica support.
-
-
Method Development (Analytical Scale):
-
Before scaling up, an analytical method is developed to determine the optimal mobile phase composition for achieving baseline separation (Resolution > 1.5) of the two enantiomers. Various ratios of hexane/isopropanol with 0.1% DEA are tested.
-
-
Preparative Separation Protocol:
-
Dissolve the racemic (R/S)-1-Cyclopentylethan-1-amine hydrochloride in the mobile phase to prepare a concentrated sample solution.
-
Set the preparative HPLC system with the optimized mobile phase composition and a suitable flow rate for the column dimensions.
-
Inject the sample solution onto the chiral column.
-
Monitor the elution profile using the UV detector (e.g., at 210-220 nm, where amines without a strong chromophore may absorb).
-
Collect the fractions corresponding to the two separated enantiomeric peaks. The first or second peak will correspond to the (R)-enantiomer, which must be confirmed with a certified reference standard or by other chiroptical methods (e.g., optical rotation).
-
-
Post-Separation Processing:
-
Combine the fractions containing the pure (R)-enantiomer.
-
Remove the mobile phase solvents under reduced pressure using a rotary evaporator.
-
The isolated product is the pure (R)-1-Cyclopentylethan-1-amine, likely still complexed with the amine modifier. A final conversion back to the hydrochloride salt by treatment with HCl may be necessary to yield the final, stable product.
-
Caption: Workflow for the chiral resolution of (R)-1-Cyclopentylethan-1-amine HCl.
Section 3: Comprehensive Analytical Characterization
Rigorous analytical testing is non-negotiable to confirm the identity, purity, and enantiomeric integrity of the final compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.
Structural and Identity Confirmation
| Technique | Expected Observations and Rationale |
| ¹H NMR | Expect distinct signals for the methyl group (doublet), the methine proton (multiplet), and the protons of the cyclopentyl ring. The N-H protons of the primary amine hydrochloride (NH₃⁺) will likely appear as a broad singlet. Adding D₂O will cause the NH₃⁺ signal to disappear due to H-D exchange, confirming its identity.[10] |
| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the methyl, methine, and five distinct cyclopentyl carbons, confirming the carbon skeleton. |
| Mass Spectrometry (MS) | In Electrospray Ionization (ESI+), the primary observation would be the molecular ion of the free base [M+H]⁺ at m/z 114.1. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent for the free base (C₇H₁₅N, MW=113.2).[10] |
| Infrared (IR) Spectroscopy | As a primary amine hydrochloride, a broad absorption band is expected in the 2400-3200 cm⁻¹ range due to the N-H stretching of the R-NH₃⁺ group. This replaces the characteristic two-band N-H stretch seen in free primary amines around 3300-3500 cm⁻¹.[10] |
Purity and Enantiomeric Excess (e.e.) Analysis
Protocol: Analytical Chiral HPLC for Enantiomeric Excess Determination
Objective: To quantify the purity of the (R)-enantiomer relative to the (S)-enantiomer.
Methodology:
-
System: Analytical HPLC with a UV detector.
-
Column: A chiral column of the same phase as used in preparative separation, but of analytical dimensions (e.g., 4.6 mm x 250 mm).
-
Mobile Phase: The optimized mobile phase from method development (e.g., 90:10 Hexane:Isopropanol + 0.1% DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Procedure:
-
Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase.
-
Prepare a reference solution of the racemic mixture.
-
Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.
-
Inject the final product solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
A result of >99% e.e. is typically required for pharmaceutical applications.
-
Caption: Analytical workflow for the characterization of (R)-1-Cyclopentylethan-1-amine HCl.
Section 4: Applications in Medicinal Chemistry and Drug Development
(R)-1-Cyclopentylethan-1-amine hydrochloride is not an active pharmaceutical ingredient (API) itself, but rather a valuable starting material or intermediate. Its utility lies in its defined stereochemistry and the synthetic handles it provides.
-
Chiral Building Block: The primary amine group is a versatile functional group that can readily undergo a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This allows for its incorporation into larger, more complex target molecules.
-
Scaffold for CNS-Active Agents: Patent literature indicates that cycloalkyl amine structures are frequently explored as scaffolds for agents targeting the Central Nervous System (CNS).[11][12] The cyclopentyl group provides a degree of lipophilicity and a specific steric profile that can enhance blood-brain barrier penetration and optimize binding to CNS targets.
-
Modulation of Pharmacokinetics: The size and shape of the cyclopentyl group, combined with the chirality at the adjacent carbon, can significantly influence a drug candidate's metabolic stability, protein binding, and overall pharmacokinetic profile. By using this specific enantiomeric building block, medicinal chemists can systematically probe the structure-activity relationship (SAR) of their lead compounds.
Section 5: Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for the (R)-enantiomer is not widely available, data from racemic mixtures and structurally similar compounds provide a strong basis for safe handling protocols.[4][13]
GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[14]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Angene Chemical. (2021). Safety Data Sheet: (S)-1-Cyclopropylethan-1-amine hydrochloride. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]
-
Ronson, T. O., et al. (2017). Molecular Snuggle and Stretch of a Tetraammonium Chain in the Construction of a Hetero-pseudorotaxane with CyclopentanoQ[5] and Classical Q[6]. Journal of the American Chemical Society. Retrieved from [Link]
-
Xinchem. (n.d.). Cyclopentaneethanamine hydrochloride. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1-cyclopentyl-N-methylpropan-2-amine hydrochloride. Retrieved from [Link]
-
de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Encyclopedia of Chromatography. (n.d.).
-
PubChem. (n.d.). 1-Cyclopropylethanamine. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-cyclopentyl-1-phenylethan-1-amine hydrochloride. Retrieved from [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Retrieved from [Link]
-
Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]
-
Frag, E. Y., et al. (2011). The Use of Integrated Analytical Tools for Determination of Cyclopentolate and Naphazoline Hydrochlolrides in Pure and Pharmaceutical Preparation. Pharmaceutical Analytica Acta. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
-
Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(cyclopent-1-en-1-yl)ethan-1-amine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US20150057443A1 - Cycloalkyl Amine Compounds.
- University of Wisconsin–Madison. (2020).
- eScholarship.org. (n.d.). UC Santa Barbara.
-
AMERICAN ELEMENTS. (n.d.). 1-Cyclopentylethanone. Retrieved from [Link]
-
PharmaTutor. (2009). Advanced Hyphenated Techniques in Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2018066718A1 - Therapeutic compounds.
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An In-depth Technical Guide on the Solubility of 1-Cyclopentylethan-1-amine Hydrochloride in Organic Solvents
Introduction
1-Cyclopentylethan-1-amine hydrochloride is a primary amine salt with significant utility as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a cyclopentyl group adjacent to an ethylamine hydrochloride moiety, imparts a unique combination of lipophilic and hydrophilic characteristics. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.
This technical guide provides a comprehensive overview of the solubility of 1-Cyclopentylethan-1-amine hydrochloride. It delves into the theoretical principles governing its solubility, presents an expected solubility profile in a range of common organic solvents, and offers a detailed experimental protocol for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For an ionic compound like 1-Cyclopentylethan-1-amine hydrochloride, the primary factors influencing its solubility in organic solvents are the polarity of the solvent, its ability to form hydrogen bonds, and the lattice energy of the salt.
As a salt, 1-Cyclopentylethan-1-amine hydrochloride is inherently polar due to the presence of the charged ammonium group (-NH3+) and the chloride counter-ion.[1] This ionic nature dictates its solubility behavior according to the principle of "like dissolves like." Consequently, it is expected to exhibit higher solubility in polar solvents that can effectively solvate the ions, and lower solubility in non-polar solvents.
The process of dissolution involves the overcoming of the crystal lattice energy of the salt by the energy released upon solvation of the ions by the solvent molecules. Polar protic solvents, such as alcohols, are generally good solvents for amine hydrochlorides as they can engage in hydrogen bonding with both the ammonium cation and the chloride anion. Polar aprotic solvents, like acetone or ethyl acetate, can solvate the cation through dipole-dipole interactions but are less effective at solvating the anion, often leading to lower solubility compared to protic solvents of similar polarity. Non-polar solvents, such as toluene and hexanes, lack the ability to effectively solvate the ions and overcome the lattice energy, resulting in poor solubility.
Physicochemical Properties of 1-Cyclopentylethan-1-amine Hydrochloride
A foundational understanding of the physicochemical properties of 1-Cyclopentylethan-1-amine hydrochloride is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 150812-09-2 | [2][3] |
| Molecular Formula | C₇H₁₆ClN | [3][4] |
| Molecular Weight | 149.66 g/mol | [4] |
| Appearance | White to off-white solid | General Supplier Data |
| Computed LogP | 1.9456 | [4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
The computed LogP value suggests a moderate lipophilicity for the free amine, while the salt form is expected to be significantly more hydrophilic.
Expected Solubility Profile
| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale |
| Water | Polar Protic | 10.2 | High | Excellent solvation of both cation and anion through hydrogen bonding. |
| Methanol | Polar Protic | 5.1 | High | Strong hydrogen bonding capabilities and high polarity. |
| Ethanol | Polar Protic | 4.3 | Moderate to High | Good hydrogen bonding, but slightly lower polarity than methanol. |
| Isopropanol | Polar Protic | 3.9 | Moderate | Increased hydrocarbon character reduces polarity and solvating power compared to ethanol. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Low to Moderate | Moderate polarity allows for some solvation, but lacks hydrogen bond donation.[5] |
| Acetone | Polar Aprotic | 5.1 | Low | Polar aprotic nature is less effective at solvating the chloride anion. |
| Ethyl Acetate | Polar Aprotic | 4.4 | Very Low | Lower polarity and inability to donate hydrogen bonds limit its solvating capacity for salts. |
| Toluene | Non-polar | 2.4 | Insoluble | Non-polar nature cannot overcome the crystal lattice energy of the ionic compound.[6] |
| Hexanes | Non-polar | 0.1 | Insoluble | Highly non-polar, offering no significant interaction with the ionic solute. |
Experimental Determination of Solubility
For precise and reliable solubility data, experimental determination is crucial. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[7]
Step-by-Step Protocol
-
Materials and Equipment:
-
1-Cyclopentylethan-1-amine hydrochloride (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
-
Procedure:
-
Add an excess amount of 1-Cyclopentylethan-1-amine hydrochloride to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
Record the weight of the filtered solution.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the dissolved solute using a pre-validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L).
-
Experimental Workflow Diagram
Caption: Factors influencing the solubility of the amine salt.
Conclusion
While specific quantitative solubility data for 1-Cyclopentylethan-1-amine hydrochloride in a broad range of organic solvents is not widely published, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as a salt dictates high solubility in polar protic solvents and poor solubility in non-polar media. For practical applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended to obtain precise data for process optimization. The insights and methodologies presented in this guide provide a robust framework for researchers and professionals working with this versatile chemical intermediate.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.
-
Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Dichloromethane with Hydrogen chloride - IUPAC-NIST Solubilities Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Toluene with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]
Sources
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Technical Guide: Thermal Stability and Decomposition of 1-Cyclopentylethan-1-amine Hydrochloride
Executive Summary & Compound Identity
1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2) is a critical chiral building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR modulators. Its structural motif—a rigid cyclopentyl ring coupled with an
Understanding the thermal profile of this salt is essential for:
-
Process Safety: Preventing thermal runaway during drying or recrystallization.
-
Formulation: Ensuring stability during hot-melt extrusion or sterilization.
-
Quality Control: Distinguishing between phase transitions (melting) and degradation.
Chemical Profile
| Property | Detail |
| IUPAC Name | 1-Cyclopentylethan-1-amine hydrochloride |
| Synonyms | |
| CAS Number | 150812-09-2 |
| Molecular Formula | |
| Molecular Weight | 149.66 g/mol |
| Predicted Melting Point | 190°C – 200°C (Dependent on polymorph/purity) |
| Physical State | White to off-white crystalline solid |
Thermal Decomposition Profile
Predicted Thermogravimetric Behavior
Based on structural analogs (e.g.,
-
Stage I: Desolvation (Ambient – 110°C)
-
Event: Loss of surface moisture or lattice water (if hemihydrate).
-
Observation: Minor mass loss (< 1-2%).
-
Implication: The anhydrous salt is hygroscopic; drying protocols must be strictly controlled.
-
-
Stage II: Melting & Phase Transition (160°C – 200°C)
-
Event: Endothermic melting transition.[1]
-
Observation: Sharp endothermic peak in DSC; minimal mass loss in TGA initially.
-
Critical Note: Melting often triggers the onset of dissociation.
-
-
Stage III: Primary Decomposition (Onset
210°C)
Decomposition Mechanisms
The decomposition is driven by the lability of the protonated amine at elevated temperatures. Unlike quaternary ammonium salts which undergo Hofmann elimination, this primary amine salt follows a dissociation-oxidation pathway.
Figure 1: Thermal decomposition pathway of 1-Cyclopentylethan-1-amine hydrochloride. The primary failure mode is the dissociation into volatile free amine and HCl gas.
Experimental Protocols for Stability Assessment
As a researcher, you must validate these predicted values for your specific lot. Impurities (residual solvents, synthesis byproducts) can significantly lower
Standardized TGA/DSC Protocol
This protocol ensures reproducible data that differentiates between melting and degradation.
Equipment:
-
TGA: TA Instruments Q500 or equivalent (Sensitivity: 0.1 µg).
-
DSC: TA Instruments Q2000 or equivalent (Indium calibrated).
Methodology:
-
Sample Prep: Weigh 3–5 mg of sample into an aluminum pan (hermetically sealed with a pinhole for DSC to allow gas escape, open ceramic crucible for TGA).
-
Purge Gas: Nitrogen (
) at 50 mL/min. Crucial: Oxygen promotes early onset oxidative degradation, masking the true thermal stability. -
Ramp Rate: 10°C/min from 30°C to 350°C.
-
Data Analysis:
-
Determine
(extrapolated onset temperature). -
Calculate
(Enthalpy of fusion) from the DSC endotherm. -
Quantify % Mass Loss at
.
-
Isothermal Stress Testing (Accelerated Stability)
For drug substance stability, perform isothermal holds to detect slow degradation.
| Parameter | Condition A (Mild) | Condition B (Stress) |
| Temperature | 60°C | 105°C |
| Duration | 2 weeks | 72 hours |
| Analysis | HPLC (Purity) | HPLC + Appearance |
| Pass Criteria | < 0.5% degradation | < 2.0% degradation |
Critical Safety & Handling Implications
HCl Off-Gassing
At temperatures exceeding 200°C, the compound releases Hydrogen Chloride gas.
-
Risk: Pressurization of closed vessels; corrosion of metal reactors (SS316L).
-
Mitigation: Ensure adequate scrubbing (NaOH scrubber) for high-temperature operations.
Compatibility
-
Incompatible with: Strong oxidizing agents, acid chlorides, and acid anhydrides.
-
Solvent Hazard: Avoid heating in chlorinated solvents (e.g., Dichloromethane) or ketones, as this can facilitate alkylation or condensation reactions even below the melting point.
Storage Recommendations
-
Temperature: Store at 2°C – 8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen.
-
Container: Tightly sealed glass or HDPE with desiccant.
References
-
Compound Identification & Properties
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell.
- Safety Data: Safety Data Sheet: 1-Cyclopentylethan-1-amine hydrochloride. BLD Pharm / Combi-Blocks. Retrieved February 18, 2026.
Disclaimer: This guide is based on chemical principles and homologous series data. Always perform lot-specific thermal analysis before scaling up.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. emerald.com [emerald.com]
- 5. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 7. 1-METHYL-CYCLOBUTYLAMINE (40571-47-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. lookchem.com [lookchem.com]
Mechanism of action of 1-cyclopentylethylamine analogs
An In-depth Technical Guide to the Mechanism of Action of 1-Cyclopentylethylamine Analogs
Executive Summary
The 1-cyclopentylethylamine scaffold represents a compelling chemical framework within the broader class of phenethylamine derivatives, a group renowned for its diverse central nervous system (CNS) activity.[1][2] This guide synthesizes the current understanding of the mechanism of action for analogs based on this scaffold, drawing from established principles of neuropharmacology and medicinal chemistry. The primary mechanistic hypothesis posits that these compounds act as modulators of monoamine neurotransmission through interaction with plasma membrane transporters.[3][4] This document provides a detailed exploration of this primary mechanism, discusses potential secondary targets, outlines robust experimental protocols for characterization, and examines the structure-activity relationships (SAR) that govern the potency and selectivity of these analogs.
Introduction: The 1-Cyclopentylethylamine Scaffold in Neuropharmacology
The core structure of 1-cyclopentylethylamine, featuring a cyclopentyl ring attached to an ethylamine side chain, presents a lipophilic modification of the classic phenethylamine pharmacophore. The cyclopentyl group enhances lipophilicity, a key factor for blood-brain barrier penetration, making this scaffold particularly relevant for the development of CNS-active agents.[5] While direct and extensive research on a wide array of 1-cyclopentylethylamine analogs is not broadly published, their structural similarity to well-characterized CNS stimulants and antidepressants strongly suggests a primary mechanism centered on the modulation of monoamine systems.[6][7] This guide will, therefore, focus on the most probable molecular targets: the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Primary Mechanism of Action: Modulation of Monoamine Transporters
The regulation of synaptic concentrations of dopamine, norepinephrine, and serotonin is the cornerstone of many neuropharmacological therapies. This regulation is primarily achieved by the corresponding monoamine transporters (MATs), which are responsible for the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[4] 1-Cyclopentylethylamine analogs are hypothesized to exert their effects by inhibiting this reuptake process.
Inhibition of Neurotransmitter Reuptake
By binding to one or more of the MATs, these analogs can act as competitive inhibitors, blocking the reuptake of the endogenous neurotransmitters. This leads to an increased concentration and prolonged residence time of dopamine, norepinephrine, and/or serotonin in the synaptic cleft, thereby enhancing neurotransmission.[3] The specific clinical or physiological effect of an analog is determined by its potency and selectivity profile for DAT, NET, and SERT.
-
Dopamine Transporter (DAT) Inhibition: Primarily associated with stimulant, reinforcing, and abuse-related effects, as well as therapeutic applications in conditions like ADHD.[8]
-
Norepinephrine Transporter (NET) Inhibition: A key mechanism for many antidepressants and drugs for ADHD.[9]
-
Serotonin Transporter (SERT) Inhibition: The defining mechanism of selective serotonin reuptake inhibitors (SSRIs), widely used in the treatment of depression and anxiety disorders.
The following diagram illustrates the fundamental process of monoamine reuptake and its inhibition.
Caption: Generalized Downstream Signaling Pathway.
Structure-Activity Relationships (SAR)
The pharmacological profile of 1-cyclopentylethylamine analogs is dictated by their chemical structure. Modifications to the scaffold can profoundly impact their potency and selectivity for the monoamine transporters. [9][10]
-
The Cyclopentyl Group: This bulky, lipophilic group is a key feature. Its size and conformation influence how the molecule fits into the binding pocket of the transporters.
-
The Ethylamine Side Chain: The length and substitution on this chain are critical. For instance, α-methylation (as seen in amphetamines) can shift the mechanism from pure reuptake inhibition towards promoting neurotransmitter release. [1]* The Amino Group: Substitution on the nitrogen atom (primary, secondary, or tertiary amine) significantly affects potency and selectivity. For example, N-methylation can alter the selectivity between DAT, NET, and SERT. [9]
Representative Biological Data
While specific data for a broad series of 1-cyclopentylethylamine analogs is limited, the following table presents data for structurally related N,2-substituted cycloalkylamines, which serve as a valuable proxy for understanding potential SAR trends. [9][11]
| Compound ID | Cycloalkyl Ring | N-Substitution | Phenyl Substitution | NET pIC50 | DAT IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|---|---|
| 8 | Cyclopentyl | H | 3,4-dichloro | 7.5 ± 0.2 | - | - |
| 9 | Cyclopentyl | Methyl | 3,4-dichloro | < 5.0 | - | - |
| 27 | Cyclopentyl | Butan-1-ol | 3,4-dichloro | 8.2 ± 0.1 | - | - |
| DMP | - | N,N-dimethyl | 3,4-methylenedioxy (β-keto) | - | 49 | 4990 |
Data is illustrative and sourced from related but distinct chemical series to demonstrate SAR principles. [9][11]
Experimental Protocols for Mechanistic Elucidation
A systematic evaluation of the mechanism of action requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo functional assessment.
In Vitro Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay is fundamental for determining the potency and selectivity of the analogs as inhibitors of DAT, NET, and SERT.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds at human monoamine transporters.
Methodology:
-
Cell Culture: Utilize human embryonic kidney (HEK 293) cells stably expressing the human DAT, NET, or SERT.
-
Assay Preparation: Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer. Add increasing concentrations of the 1-cyclopentylethylamine analog to the wells and incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for substrate uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.
In Vivo Protocol: Locomotor Activity Assessment in Mice
This behavioral assay provides an indication of the overall CNS stimulant or depressant effect of the analogs.
Objective: To evaluate the effect of 1-cyclopentylethylamine analogs on spontaneous locomotor activity in mice.
Methodology:
-
Animal Acclimation: Acclimate adult male Swiss Webster or C57BL/6J mice to the testing room and the open-field arenas for at least 30-60 minutes before testing. [12][13]2. Compound Administration: Administer the test analog via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Locomotor Activity Recording: Immediately after administration, place each mouse in the center of an open-field arena equipped with infrared beams to track movement.
-
Data Collection: Record the total distance traveled, horizontal activity, and vertical activity over a set period (e.g., 60-120 minutes). [12]5. Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect. Compare the total activity of each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). [14]
Caption: Workflow for In Vivo Locomotor Activity Assessment.
Potential Secondary Mechanisms of Action
While modulation of monoamine transporters is the most probable primary mechanism, other targets should be considered for a comprehensive understanding. Structurally related compounds, such as certain phenethylamines, are known to interact with monoamine oxidases (MAO-A and MAO-B). Therefore, it is prudent to screen 1-cyclopentylethylamine analogs for MAO inhibition to rule out or confirm this as a secondary mechanism.
Conclusion
The 1-cyclopentylethylamine scaffold holds significant promise for the development of novel CNS-active agents. Based on extensive evidence from related chemical classes, the primary mechanism of action for these analogs is the inhibition of monoamine transporters, leading to enhanced dopaminergic, noradrenergic, and/or serotonergic neurotransmission. A thorough characterization of any new analog requires a systematic approach, including in vitro uptake inhibition assays to determine potency and selectivity, and in vivo behavioral assessments, such as locomotor activity, to understand the integrated physiological response. The structure-activity relationships derived from these studies will be crucial in optimizing this scaffold for desired therapeutic applications.
References
-
PMC.
-
Chem-Impex.
-
PMC.
-
PMC.
-
PMC.
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Grokipedia.
-
PubMed.
-
PubMed.
-
Wikipedia.
-
PubMed.
-
Biomolecules & Therapeutics - KoreaScience.
-
PubMed - NIH.
-
ResearchGate.
-
PubMed.
-
PubChem - NIH.
-
MDPI.
-
Amanote Research.
-
PubMed.
-
MDPI.
-
ResearchGate.
-
MDPI.
-
Columbia Academic Commons.
-
Frontiers.
-
MDPI.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenethylamines in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 11. Toxicological evaluation, postmortem case descriptions, and pharmacological activity of N,N-dimethylpentylone and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally diverse fentanyl analogs yield differential locomotor activities in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Chiral Cyclopentylethylamines: Pharmacological Scaffolds & Synthetic Innovations
This is an in-depth technical guide on the research applications, pharmacology, and synthesis of chiral cyclopentylethylamines.
Executive Summary
The cyclopentylethylamine scaffold represents a critical "non-classical bioisostere" in medicinal chemistry, serving as a saturated, lipophilic alternative to the ubiquitous phenylethylamine moiety found in neurotransmitters (dopamine, norepinephrine) and psychostimulants (amphetamine). By replacing the planar, aromatic phenyl ring with a puckered, aliphatic cyclopentyl ring, researchers can modulate metabolic stability, reduce
This guide analyzes the chiral 1-cyclopentylethylamine and 1-cyclopentylpropan-2-amine derivatives, focusing on their utility as sympathomimetic agents, building blocks for NK1 antagonists, and intermediates in the synthesis of carbocyclic nucleosides. We present a validated biocatalytic protocol for their enantioselective synthesis and map their mechanism of action within monoaminergic pathways.
Structural & Stereochemical Foundations
Bioisosterism: Phenyl vs. Cyclopentyl
The transition from a phenyl ring to a cyclopentyl ring introduces specific physicochemical changes that drive potency and selectivity:
-
Lipophilicity: The cyclopentyl group is more lipophilic than a phenyl ring, typically increasing the LogP by 0.5–1.0 units, enhancing blood-brain barrier (BBB) penetration.
-
Metabolic Blockade: Unlike the phenyl ring, which is prone to rapid CYP450-mediated aromatic hydroxylation (e.g., para-hydroxylation), the cyclopentyl ring is metabolically robust, though susceptible to slower ring oxidation.
-
3D Geometry: The cyclopentyl ring adopts an "envelope" conformation, occupying a slightly more compact but thicker 3D space compared to the planar benzene ring. This allows for discrimination between receptor subtypes that require flat aromatic stacking vs. those with hydrophobic pockets.
Comparative Data: The "Saturated Amphetamine"
The most relevant research application is the comparison between Amphetamine and its cyclopentyl analog, Cyclopentamine (and related nor-derivatives).
| Property | Amphetamine (Phenyl) | Cyclopentamine (Cyclopentyl) | Impact of Scaffold Change |
| Structure | 1-phenylpropan-2-amine | 1-cyclopentyl-N-methylpropan-2-amine | Loss of aromaticity; increased saturation. |
| LogP (Calc) | ~1.8 | ~2.17 | Enhanced CNS penetration; higher tissue retention. |
| pKa | ~9.9 | ~10.2 | Slightly more basic due to inductive effect of cycloalkyl group. |
| Metabolism | Rapid p-hydroxylation | Slow ring oxidation | Prolonged half-life (T1/2). |
| Target | NET / DAT (Releaser) | NET / DAT (Releaser) | Retains efficacy; reduced potency at VMAT2. |
| Clinical Use | ADHD, Narcolepsy | Nasal Decongestant (Vasoconstrictor) | Shift from central to peripheral/vascular focus (historically). |
Pharmacophore Visualization
The following diagram illustrates the structural logic of replacing the aromatic system with a cycloalkyl group to tune receptor binding.
Caption: Bioisosteric replacement of the phenyl ring with a cyclopentyl group alters physicochemical properties to optimize hydrophobic binding and metabolic stability.
Therapeutic Applications & Mechanisms[1][2][3]
CNS Pharmacology: Monoamine Transporter Reversal
Chiral cyclopentylethylamines (specifically the (S)-enantiomers of the 2-aminopropane derivatives) act as substrates for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).
-
Mechanism: They enter the presynaptic neuron via the transporter, displace endogenous neurotransmitters from vesicular storage (VMAT2 interaction), and trigger reverse transport of the neurotransmitter into the synapse.
-
Chirality: The (S)-enantiomer (corresponding to (S)-amphetamine or d-amphetamine) is typically 3-5x more potent than the (R)-enantiomer due to stereospecific constraints within the transporter's binding pocket.
Signaling Pathway: Sympathomimetic Action
The downstream effect is the activation of adrenergic and dopaminergic receptors.[1]
Caption: Mechanism of action for sympathomimetic cyclopentyl amines: Transporter reversal leading to increased synaptic neurotransmitter concentrations.
Experimental Protocol: Enantioselective Synthesis
Objective: Synthesis of (S)-1-cyclopentylpropan-2-amine (The "Cyclopentyl-Amphetamine" scaffold) via Biocatalytic Transamination.
Rationale: Traditional chemical synthesis (reductive amination) yields racemates requiring resolution. The enzymatic route using
Materials
-
Substrate: 1-Cyclopentylpropan-2-one (CAS: 14092-05-8).
-
Enzyme: Commercial (S)-selective
-Transaminase (e.g., ATA-113 or equivalent from Codexis/Evoxx). -
Amine Donor: Isopropylamine (1.0 M) or L-Alanine (with LDH/GDH recycling system).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Protocol Steps
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Substrate Solution: Dissolve 100 mg of 1-cyclopentylpropan-2-one in 1 mL of DMSO (as cosolvent, max 5% v/v final).
-
Reaction Assembly:
-
In a 20 mL glass vial, combine:
-
17 mL Buffer/PLP solution.
-
2 mL Isopropylamine (Amine donor, adjust pH to 7.5 with HCl before addition).
-
1 mL Substrate/DMSO solution.
-
10 mg Lyophilized Transaminase Enzyme.
-
-
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Note: The use of isopropylamine drives the equilibrium by forming acetone, which is volatile. Leave the system slightly open or use a nitrogen sweep if possible to remove acetone.
-
-
Quenching & Extraction:
-
Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine.
-
Wash with Ethyl Acetate (2 x 10 mL) to remove unreacted ketone (organic phase).
-
Basify the aqueous phase to pH 12.0 with 10M NaOH.
-
Extract the chiral amine with MTBE (3 x 15 mL).
-
-
Purification: Dry the MTBE layer over MgSO₄, filter, and concentrate under reduced pressure (Caution: Product is volatile). Isolate as the hydrochloride salt by adding 1M HCl in ether.
Biocatalytic Workflow Diagram
Caption: Biocatalytic transamination workflow converting the prochiral ketone to the chiral amine with high enantioselectivity.
References
-
PubChem. (2025). 1-Cyclopentylethylamine Compound Summary. National Library of Medicine. [Link]
-
Broadley, K. J. (2010).[2] The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.[2][3][4][5][6] [Link]
-
Mykhailiuk, P. K. (2019). Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[4][7][8] [Link]
-
Gomm, A., et al. (2016). Smart Amine Donors for Transaminase-Catalyzed Synthesis of Chiral Amines. Chemistry – A European Journal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The vascular effects of trace amines and amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does cyclo(His-Pro) act like amphetamine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 8. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
Methodological & Application
Synthesis of 1-Cyclopentylethan-1-amine hydrochloride from cyclopropyl methyl ketone
Application Note: High-Purity Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
Executive Summary & Critical Precursor Analysis
This Application Note details the synthesis of 1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2), a critical chiral amine building block used in the development of NK1 antagonists and other pharmaceutical intermediates.
Critical Technical Correction (Precursor Selection): The topic request specified "Cyclopropyl methyl ketone" (CPMK, C₅H₈O) as the starting material. However, the target molecule, 1-Cyclopentylethan-1-amine (C₇H₁₅N), contains a 7-carbon skeleton (5-carbon ring + 2-carbon chain).
-
Cyclopropyl methyl ketone (3-membered ring + 2-carbon chain = 5 carbons) cannot be converted to the target without a complex, non-standard multi-step ring-expansion and alkylation sequence.
-
Cyclopentyl methyl ketone (1-Acetylcyclopentane, C₇H₁₂O) is the direct, atom-economic precursor.
Therefore, this protocol is engineered using Cyclopentyl Methyl Ketone as the starting material to ensure scientific validity and industrial reproducibility. The methodology employs a Titanium(IV)-mediated reductive amination, superior to traditional Leuckart-Wallach conditions for preserving optical purity (if using chiral ligands) and minimizing side reactions.
Reaction Pathway & Mechanism
The synthesis proceeds via the formation of a ketimine intermediate, facilitated by Titanium(IV) isopropoxide as a Lewis acid and water scavenger, followed by hydride reduction.
Figure 1: Reaction pathway for the conversion of Cyclopentyl Methyl Ketone to the target amine salt.[1]
Materials & Equipment
Reagents:
-
Precursor: Cyclopentyl methyl ketone (1-Acetylcyclopentane), >98% purity.
-
Amine Source: Ammonia (7M in Methanol) or Ammonium Acetate (solid).
-
Lewis Acid/Scavenger: Titanium(IV) isopropoxide (Ti(OiPr)₄).
-
Reducing Agent: Sodium Borohydride (NaBH₄).[2]
-
Solvents: Absolute Methanol, THF (anhydrous), Diethyl Ether, Dichloromethane (DCM).
-
Acid: 4M HCl in 1,4-Dioxane or anhydrous HCl gas.
Equipment:
-
Double-jacketed glass reactor (1L) or 3-neck Round Bottom Flask.
-
Overhead mechanical stirrer (essential for Ti-complex viscosity).
-
Inert gas manifold (Nitrogen/Argon).
-
Temperature controller (-10°C to 50°C).
Detailed Experimental Protocol
Phase 1: Imine Formation (Titanium-Mediated)
Rationale: Traditional equilibrium methods often yield low conversion due to water formation. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and irreversibly scavenges water to drive equilibrium.
-
Setup: Flame-dry a 1L 3-neck flask and flush with Nitrogen.
-
Charging: Add Cyclopentyl methyl ketone (11.2 g, 100 mmol) and Ammonia in Methanol (7M, 72 mL, 500 mmol).
-
Lewis Acid Addition: Cool the mixture to 0°C. Add Titanium(IV) isopropoxide (58 mL, 200 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Note: The solution will turn slightly viscous and may change color (yellow/hazy).
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 6–8 hours.
-
Checkpoint: Monitor by TLC or GC-MS. The disappearance of the ketone peak indicates complete imine formation.
-
Phase 2: Reduction
Rationale: NaBH₄ is preferred over NaCNBH₃ for safety (no cyanide generation) and compatibility with the Titanium complex.
-
Cooling: Cool the reaction mixture to -10°C.
-
Reduction: Add Sodium Borohydride (5.7 g, 150 mmol) portion-wise over 45 minutes.
-
Caution: Exothermic hydrogen evolution. Ensure adequate venting.
-
-
Completion: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
Phase 3: Quenching & Workup
Rationale: Titanium salts form a gelatinous precipitate upon hydrolysis. A specific quenching protocol is required to break the emulsion.
-
Quench: Slowly add Ammonium Hydroxide (2M, 100 mL) to the reaction mixture.
-
Observation: A heavy white precipitate (TiO₂) will form.
-
-
Filtration: Filter the suspension through a pad of Celite®. Wash the filter cake thoroughly with DCM (3 x 100 mL).
-
Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying: Combine organic phases, dry over anhydrous
, and concentrate under reduced pressure to yield the crude free base amine (light yellow oil).
Phase 4: Salt Formation (The Hydrochloride)
-
Dissolution: Dissolve the crude amine oil in anhydrous Diethyl Ether (10 mL per gram of amine).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise until pH < 2 (test with wet pH paper).
-
Observation: White crystalline solid precipitates immediately.
-
-
Isolation: Filter the solid under inert atmosphere (hygroscopic). Wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Specifications & Data
Expected Yield: 75% - 85% (based on ketone).
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| 1H NMR (DMSO-d6) | δ 8.10 (br s, 3H, NH3+), 3.05 (m, 1H, CH-N), 1.95 (m, 1H, Ring CH), 1.18 (d, 3H, CH3), 1.70-1.20 (m, 8H, Ring CH2) | 400 MHz NMR |
| Melting Point | 165°C - 170°C (Decomp.) | Capillary MP |
| Mass Spec | [M+H]+ = 114.2 m/z (Free base) | LC-MS (ESI) |
Troubleshooting Guide
-
Issue: Low Yield / Incomplete Conversion.
-
Cause: Water contamination in reagents deactivating the imine.
-
Solution: Ensure Ti(OiPr)₄ is fresh and methanol is anhydrous. Increase reaction time for Phase 1.
-
-
Issue: Gelatinous Emulsion during Workup.
-
Cause: Improper hydrolysis of Titanium species.
-
Solution: Use the specific NH₄OH quench or add a small amount of water followed by vigorous stirring until the white precipitate becomes granular before filtering.
-
-
Issue: Product is an Oil, not Solid.
-
Cause: Hygroscopic salt or excess solvent.
-
Solution: Triturate the oil with cold pentane or diethyl ether to induce crystallization. Ensure the HCl addition is performed under strictly anhydrous conditions.
-
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link
-
Vertex Pharmaceuticals. (2021). "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines." US Patent Application 2021/0395185. (Reference for general Ti-mediated protocol adaptation). Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 19753461, 1-Cyclopentylethanamine hydrochloride." Link
Sources
Asymmetric synthesis of 1-Cyclopentylethan-1-amine hydrochloride
Application Note: Scalable Asymmetric Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
Abstract
This application note details a robust, scalable protocol for the asymmetric synthesis of 1-Cyclopentylethan-1-amine hydrochloride , a critical pharmacophore in Janus Kinase (JAK) inhibitors and GPCR ligands. While enzymatic transamination offers theoretical efficiency, this guide prioritizes the Ellman tert-butanesulfinamide auxiliary strategy . This chemical route provides superior operational flexibility for research-scale synthesis (1g – 100g), ensuring predictable stereocontrol (
Strategic Rationale & Chemical Logic
The synthesis of
We utilize the (R)-tert-butanesulfinamide auxiliary for three reasons:
-
Imine Activation: The electron-withdrawing sulfinyl group activates the ketimine for hydride addition.
-
Stereo-induction: The bulky tert-butyl group locks the imine conformation, directing hydride attack to a single face via a cyclic transition state (Cram-chelate model).
-
Crystallinity: The intermediate sulfinamide is often crystalline, allowing for optical enrichment via recrystallization before the final hydrolysis, ensuring the final HCl salt is of highest purity.
Reaction Pathway & Mechanism
The synthesis proceeds via a three-step "one-pot" equivalent sequence: Condensation, Diastereoselective Reduction, and Acidolytic Cleavage.
Figure 1: Synthetic workflow utilizing Ellman’s auxiliary for high-fidelity stereocontrol.
Detailed Experimental Protocols
Step 1: Ti(OEt)₄ Mediated Condensation
Objective: Formation of the chiral
Reagents:
-
Acetylcyclopentane (1.0 equiv)
-
(R)-2-methyl-2-propanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (2.0 equiv)[1]
-
THF (Anhydrous, 0.5 M concentration)
Protocol:
-
Charge a flame-dried round-bottom flask with (R)-tert-butanesulfinamide and anhydrous THF under
atmosphere. -
Add Acetylcyclopentane via syringe.
-
Add Ti(OEt)₄ dropwise. Caution: Exothermic.
-
Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or LCMS.
-
Workup (Critical): Cool to RT. Pour the mixture into a vigorously stirred brine solution. The Ti salts will precipitate as a thick white slurry.
-
Dilute with EtOAc, filter through a celite pad to remove Titanium salts.
-
Dry organic layer (
) and concentrate. -
Checkpoint: The crude imine is stable and can be used directly. If purity is <90%, perform a rapid silica plug filtration.
Step 2: Diastereoselective Reduction
Objective: Setting the chiral center.[2][3][4] Stereochemistry: Using NaBH₄ typically yields the (S)-amine from the (R)-sulfinamide for this substrate class. For higher diastereoselectivity (dr), L-Selectride can be used, though it requires lower temperatures (-78°C).
Reagents:
-
Crude Imine (from Step 1)[5]
-
NaBH₄ (3.0 equiv)
-
THF (0.2 M) or THF/MeOH (98:2)
Protocol:
-
Dissolve the crude imine in anhydrous THF and cool to -48°C (dry ice/acetonitrile bath). Note: Lower temperature maximizes dr.
-
Add NaBH₄ in one portion.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench with saturated aqueous
(dropwise initially). -
Extract with EtOAc (3x). Wash combined organics with brine.
-
Concentrate to yield the sulfinamide intermediate.
-
Purification: Recrystallize from Hexanes/EtOAc if dr < 95:5.
Step 3: Acidolytic Cleavage & Salt Formation
Objective: Removal of the auxiliary and isolation of the HCl salt.
Protocol:
-
Dissolve the purified sulfinamide in MeOH (minimal volume).
-
Add 4M HCl in Dioxane (2.0 equiv relative to amine).
-
Stir at RT for 1 hour. The solution will likely become turbid.
-
Add
(diethyl ether) or MTBE to precipitate the product fully. -
Filter the white solid under
protection (hygroscopic). -
Wash with cold
and dry under vacuum.
Data Analysis & Quality Control
Expected Yields & Selectivity:
| Parameter | Standard (NaBH₄) | Optimized (L-Selectride) |
| Imine Yield | 85 - 92% | 85 - 92% |
| Reduction dr | 90:10 | >98:2 |
| Final Yield (3-step) | 65 - 75% | 60 - 70% |
| Enantiomeric Excess | >98% (post-recryst.) | >99% |
Analytical Methods:
-
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Note: Derivatization with benzoyl chloride may be required if the free amine lacks UV chromophores.
-
-
¹H NMR (DMSO-d6): Diagnostic peaks:
-
8.0–8.3 ppm (broad s, 3H,
) -
3.0–3.2 ppm (m, 1H, chiral
) - 1.1–1.2 ppm (d, 3H, methyl doublet)
-
8.0–8.3 ppm (broad s, 3H,
Troubleshooting & Optimization
-
Problem: Low conversion during imine formation.
-
Solution: Increase Ti(OEt)₄ to 3.0 equiv or switch to neat Ti(OEt)₄ if the ketone is sterically hindered.
-
-
Problem: Poor diastereoselectivity (dr < 80:20).
-
Solution: Switch reducing agent to L-Selectride at -78°C. The bulky borohydride enhances facial discrimination against the cyclopentyl ring.
-
-
Problem: "Oiling out" during salt formation.
-
Solution: Ensure the system is anhydrous.[6] Triturate the oil with anhydrous
and scratch the flask wall to induce nucleation.
-
References
-
Ellman, J. A., et al. (1999).[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.
-
Ellman, J. A. (2003).[7] "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Pure and Applied Chemistry.
-
Codexis Inc. (2010). "Transaminase Screening Kits for Chiral Amine Synthesis." (Comparative reference for enzymatic route).
-
Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
Sources
- 1. lib.ysu.am [lib.ysu.am]
- 2. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 6. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Purification of 1-Cyclopentylethan-1-amine hydrochloride by recrystallization
Abstract
This application note details the purification of 1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2 / 150852-73-6) via recrystallization. Unlike simple aromatic amines, this aliphatic cycloalkyl-amine salt exhibits high solubility in lower alcohols and a tendency to "oil out" in non-polar media. This protocol mitigates these risks using a Solvent/Anti-Solvent strategy (specifically Ethanol/MTBE or Isopropanol/Ethyl Acetate), ensuring removal of synthesis byproducts such as unreacted ketones, oximes, or secondary amines. The guide emphasizes a self-validating workflow suitable for scaling from milligram to multigram batches.
Part 1: Physicochemical Context & Solubility Profile[1][2][3]
1-Cyclopentylethan-1-amine hydrochloride is a chiral aliphatic amine salt. Its purification is governed by the interaction between the ionic ammonium head group and the lipophilic cyclopentyl tail.
Solubility Characteristics
| Solvent Class | Representative Solvents | Solubility Behavior (HCl Salt) | Application |
| Protic Polar | Methanol, Water | High solubility (Cold & Hot) | Too soluble for single-solvent crystallization. |
| Moderately Polar | Ethanol (EtOH), Isopropanol (IPA) | Moderate (Cold) / High (Hot) | Ideal Primary Solvents. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Moderate | Useful as modifiers; Acetone may react (imine formation) - Avoid. |
| Non-Polar/Ethers | MTBE, Ethyl Acetate (EtOAc) , Hexanes | Insoluble | Ideal Anti-Solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Good for extraction, poor for crystallization. |
Critical Mechanism: The primary impurity in reductive amination syntheses is often the secondary amine dimer or the non-basic neutral intermediate (e.g., 1-cyclopentylethanol). These impurities have vastly different solubility profiles in ether-based anti-solvents compared to the target HCl salt, allowing for efficient rejection into the mother liquor.
Part 2: Pre-Protocol Validation (The "Self-Validating" Step)
Before committing the entire batch, perform this Solubility Screening Test to determine the exact solvent ratio, as batch-to-batch impurity profiles vary.
Protocol:
-
Place 50 mg of crude solid in a test tube.
-
Add Isopropanol (IPA) dropwise with heating (hot gun/block) until dissolved. Record volume (
). -
If
, the salt is too soluble. Switch to Ethanol/EtOAc or reduce polarity. -
Once dissolved hot, add MTBE (Methyl tert-butyl ether) dropwise until a persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of hot IPA to clear the solution.
-
Allow to cool to Room Temperature (RT).
-
Crystals form:Success.
-
Oils out:Failure. Retry with a more polar anti-solvent (e.g., EtOAc instead of MTBE) or increase IPA volume.
-
Part 3: Detailed Recrystallization Protocol
Target Scale: 10 g Crude Material System: Ethanol (Solvent) / MTBE (Anti-Solvent) Note: This system is chosen based on analogous protocols for cyclopropyl-alkylamines [1].
Step 1: Dissolution
-
Transfer 10 g of crude 1-Cyclopentylethan-1-amine HCl into a 250 mL Erlenmeyer flask.
-
Add 20 mL of Absolute Ethanol .
-
Heat the mixture to a gentle boil (approx. 78°C) with magnetic stirring.
-
Observation: If the solid does not dissolve completely, add hot Ethanol in 2 mL increments .
-
Constraint: Do not exceed 50 mL total. If insolubles remain, they are likely inorganic salts (NH₄Cl) or polymerization products.
-
Step 2: Hot Filtration (Impurity Removal)
-
While keeping the solution near boiling, filter through a pre-warmed glass sintered funnel or fluted filter paper to remove insoluble particulates.
-
Critical: Rinse the filter with 2-3 mL of hot Ethanol to recover trapped product.
Step 3: Crystallization (Nucleation & Growth)[4]
-
Return the filtrate to the heat source and bring back to a gentle boil.
-
Slowly add MTBE (or Ethyl Acetate) dropwise.
-
The Cloud Point: Continue addition until a faint, persistent turbidity is observed.
-
Add 1-2 mL of Ethanol to restore clarity.
-
Remove from heat. Cover the flask with foil (to prevent dust and slow cooling).
-
Cooling Ramp:
-
Ambient Air (25°C): 1–2 hours. Seed crystals may be added here if available.
-
Refrigerator (4°C): 2 hours.
-
Freezer (-20°C): Overnight (Optional, for maximum yield).
-
Step 4: Isolation & Drying
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash: Rinse the filter cake with cold MTBE/Ethanol (4:1 ratio) . Do not use pure Ethanol, as it will redissolve the salt.
-
Drying: The HCl salt is hygroscopic. Dry in a vacuum oven at 40°C for 6–12 hours over P₂O₅ or silica gel desiccant.
Part 4: Process Logic & Troubleshooting
Workflow Diagram
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision matrix for the recrystallization of aliphatic amine salts, addressing the common "oiling out" phenomenon.
Part 5: Analytical Validation
To ensure the protocol was successful, verify the product against these criteria:
-
Appearance: White crystalline solid (Crude is often yellow/beige).
-
Melting Point: Sharp range (e.g., typically >150°C for amine hydrochlorides; compare to literature or standard). Broad range indicates wetness or impurities.[1]
-
1H-NMR (D₂O or DMSO-d6):
-
Check for disappearance of impurity peaks (e.g., ketone carbonyl alpha-protons).
-
Verify the integral ratio of the cyclopentyl ring protons (1.2–1.9 ppm) to the ethyl group methyl doublet (approx. 1.2 ppm) and the alpha-proton multiplet (approx.[2] 3.0–3.5 ppm).
-
-
Silver Nitrate Test (Qualitative): Confirms presence of Chloride counterion (White precipitate).
References
-
Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines (US20210395185A1). (Describes the analogous MTBE/Ethanol purification system). Link
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General guide on solvent selection for amine salts). Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Mechanistic overview of crystallization). Link
-
ResearchGate. Purification of organic hydrochloride salt? (Discussion on IPA/Ether systems for amine HCl salts). Link
-
ChemicalBook. 1-Cyclopentylethan-1-amine hydrochloride Product Properties.Link
Sources
Application Note: Identification of 1-Cyclopentylethan-1-amine Hydrochloride via Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note provides a detailed protocol for the unambiguous identification of 1-Cyclopentylethan-1-amine hydrochloride, a primary amine salt, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of the hydrochloride salt and the polar characteristics of the primary amine, direct GC-MS analysis is challenging, often resulting in poor chromatographic performance.[1][2] This guide outlines a comprehensive workflow, including sample preparation involving basification to the free amine followed by chemical derivatization, optimized GC-MS instrumental parameters, and data analysis strategies. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the identification of this compound in various matrices.
Introduction: The Challenge of Analyzing Amine Salts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[3][4] Its high resolving power and the structural information provided by mass spectrometry make it an invaluable tool in pharmaceutical analysis.[5][6] However, the direct analysis of polar and non-volatile compounds like amine hydrochloride salts presents significant challenges.[7]
1-Cyclopentylethan-1-amine hydrochloride exists as an ionic salt, making it non-volatile and unsuitable for direct injection into a GC system. Furthermore, the free primary amine, while more volatile, is highly polar. This polarity can lead to undesirable interactions with the GC column's stationary phase, resulting in poor peak shape, band broadening, and potential decomposition, which can compromise analytical accuracy.[1][8]
To overcome these limitations, a two-pronged sample preparation strategy is essential:
-
Conversion to the Free Base: The hydrochloride salt must first be converted to its more volatile free amine form. This is typically achieved through a simple liquid-liquid extraction under basic conditions.
-
Chemical Derivatization: To improve chromatographic behavior and thermal stability, the free primary amine is then chemically modified through derivatization.[1][8] This process replaces the active hydrogen on the amine group with a less polar functional group, enhancing volatility and reducing peak tailing.[1]
This application note details a validated protocol employing acylation with trifluoroacetic anhydride (TFAA) as the derivatization agent, a common and effective method for primary amines.[1][8]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data interpretation, is a multi-step procedure requiring careful attention to detail to ensure data integrity and reproducibility.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. organomation.com [organomation.com]
- 5. researchtrendsjournal.com [researchtrendsjournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. uoguelph.ca [uoguelph.ca]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Application Note: Strategic Chiral Resolution using 1-Cyclopentylethan-1-amine
Executive Summary
This guide details the protocol for utilizing 1-Cyclopentylethan-1-amine hydrochloride (CAS: 58861-24-4 / 150812-09-2) as a chiral resolving agent. While
1-Cyclopentylethan-1-amine offers a steric alternative : the cyclopentyl ring provides significant bulk without aromaticity, altering the lattice energy of diastereomeric salts. This agent is particularly effective for resolving racemic acids that fail to crystallize with phenyl-based amines.
Key Applications:
-
Resolution of
-arylpropionic acids (e.g., Ibuprofen analogs). -
Separation of mandelic acid derivatives.[1]
-
"Dutch Resolution" strategies (using a family of resolving agents to induce crystallization).
Material Properties & Preparation
Compound Profile
| Property | Specification |
| Compound Name | 1-Cyclopentylethan-1-amine Hydrochloride |
| Synonyms | |
| Molecular Formula | |
| MW | 149.66 g/mol |
| Physical State | White Crystalline Solid (Salt); Colorless Liquid (Free Base) |
| Chirality | Available as (S)-(-) or (R)-(+) enantiomers |
| Solubility (Salt) | Water (High), Methanol (High), Ethanol (Moderate) |
| Solubility (Base) | Ether, DCM, Toluene, Hexanes |
Critical Pre-Step: Liberation of the Free Base
The commercial form is the hydrochloride salt, which is chemically inert for resolution until converted to the free amine.
Protocol: In-Situ Liberation (Recommended for Screening)
-
Rationale: Handling the volatile liquid free base can be difficult. Generating it in situ ensures accurate stoichiometry.
-
Reagents: 1-Cyclopentylethan-1-amine HCl, NaOH (1.0 M), MTBE (Methyl tert-butyl ether).
Steps:
-
Dissolve the HCl salt in a minimum volume of water.
-
Add 1.1 equivalents of NaOH (aq) while stirring. The solution will become turbid as the amine separates.
-
Extract 3x with MTBE.
-
Dry the organic phase over
. -
Do not evaporate to dryness if small scale; use the titrated organic solution directly. If large scale, carefully remove solvent (bp of amine is approx 140-150°C; do not overheat).
Mechanism of Action: Diastereomeric Discrimination
The resolution relies on the formation of two diastereomeric salts with distinct lattice energies:
Why Cyclopentyl?
-
Lipophilicity: The cyclopentyl group increases solubility in non-polar solvents (Toluene, Heptane) compared to phenyl analogs, allowing for slower, more controlled crystallization.
-
Shape Selectivity: The "pucker" of the cyclopentyl ring creates a different steric pocket than the planar phenyl ring, often succeeding where phenethylamine yields oils.
Experimental Protocols
Protocol A: The "Pope-Peachey" Screening Matrix
This method uses 0.5 equivalents of the resolving agent, forcing the less soluble salt to crystallize while the more soluble enantiomer remains in solution (often balanced by an achiral base like NaOH or triethylamine).
Workflow Diagram (DOT):
Caption: Figure 1. The Pope-Peachey resolution workflow utilizing 0.5 eq of chiral amine to maximize theoretical yield.
Protocol B: Large-Scale Resolution (Example: 10g Scale)
Objective: Resolve (
-
Dissolution:
-
Charge 10.0 g (65 mmol) of racemic acid into a 250 mL round-bottom flask.
-
Add 100 mL 2-Propanol (IPA) . Heat to 60°C.
-
-
Amine Addition:
-
Add 32.5 mmol (0.5 eq) of (S)-1-Cyclopentylethan-1-amine (free base) dropwise.
-
Optional: Add 32.5 mmol of Triethylamine (achiral base) to solubilize the counter-enantiomer.
-
-
Crystallization:
-
Maintain at 60°C for 30 mins.
-
Cool slowly to 20°C over 4 hours (approx 10°C/hr).
-
Hold at 20°C for 2 hours.
-
Observation: If "oiling out" occurs, reheat and add 10% volume of seed crystals or scratch the glass.
-
-
Isolation:
-
Filter the white precipitate.
-
Wash with cold IPA (10 mL).
-
Yield Check: Dry a small sample. Calculate mass. Ideal yield is ~40-45% of total mass (max theoretical is 50%).
-
-
Purification:
-
Recrystallize the salt from boiling Ethanol until the melting point is constant.
-
Protocol C: Salt Breaking (Recovery)
To recover the chiral acid and the resolving agent:
-
Suspend the purified salt in DCM (Dichloromethane) and Water .
-
Add 1M HCl until pH < 2.
-
Phase Separation:
-
Organic Layer: Contains the resolved Chiral Acid . Wash, dry, and evaporate.
-
Aqueous Layer: Contains 1-Cyclopentylethan-1-amine HCl .
-
-
Recycling: Basify the aqueous layer with NaOH to recover the resolving agent for reuse.
Data Analysis & Validation
Determining Optical Purity (ee%)
Do not rely solely on optical rotation (
Method: Chiral HPLC
-
Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane : IPA (90:10) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[2]
-
Calculation:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solvent too non-polar; Temperature dropped too fast. | Add 5-10% Methanol or Water. Reheat and cool slower. |
| No Precipitate | Salt is too soluble; Solvent volume too high. | Concentrate solution; Switch to Toluene/Heptane; Cool to 0°C. |
| Low ee% | Eutectic formation; Non-selective co-crystallization. | Recrystallize salt 2-3 times. Switch solvent (e.g., from EtOH to Acetone). |
References
-
Compound Data: 1-Cyclopentylethan-1-amine hydrochloride. Chemical Book & BLD Pharm. Link
-
Resolution Methodology: Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US Patent 20210395185A1. (Demonstrates use of chiral amine salts in resolution). Link
-
General Technique: Optical Resolution via Diastereomeric Salt Formation. TCI Chemicals Application Guide. Link
-
Biocatalytic Comparison: Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. SciSpace. (Context for alternative synthesis). Link
Sources
The Strategic Integration of 1-Cyclopentylethan-1-amine Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds with enhanced therapeutic profiles is perpetual. 1-Cyclopentylethan-1-amine hydrochloride has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical intermediates. Its unique structural motif, featuring a cyclopentyl group adjacent to a chiral amine center, offers a compelling combination of lipophilicity and stereochemical control. These characteristics are highly sought after in drug design to modulate pharmacokinetic and pharmacodynamic properties, ultimately influencing a compound's efficacy and safety profile.
This comprehensive guide delves into the practical applications of 1-Cyclopentylethan-1-amine hydrochloride, providing detailed protocols and expert insights for its utilization in the synthesis of key pharmaceutical scaffolds. We will explore its role in constructing heterocyclic systems, such as pyridopyrimidines, which are at the core of numerous therapeutic agents, and detail the critical reaction methodologies for its effective incorporation.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes. The key properties of 1-Cyclopentylethan-1-amine hydrochloride are summarized below.
| Property | Value | Reference |
| CAS Number | 150812-09-2 | [1] |
| Molecular Formula | C₇H₁₆ClN | [1] |
| Molecular Weight | 149.66 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Sealed in a dry, room temperature environment |
Note on Handling: As a hydrochloride salt, this compound is typically more stable and less volatile than its free base counterpart. However, standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be observed.
Core Application: A Gateway to Bioactive Heterocycles
The primary utility of 1-Cyclopentylethan-1-amine hydrochloride in pharmaceutical synthesis lies in its role as a nucleophilic amine for the construction of nitrogen-containing heterocycles. The cyclopentyl group can confer desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets. A significant area of application is in the synthesis of pyridopyrimidine and related fused pyrimidine structures. These scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.[2][3]
The Power of Pyridopyrimidines
Pyridopyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, making them a focal point of extensive pharmacological research.[2] Their rigid structure allows for precise orientation of substituents to interact with various biological targets. The incorporation of the 1-cyclopentylethan-1-amine moiety can introduce a key vector for interaction within a binding pocket or modulate the overall physicochemical properties of the molecule.
Below is a conceptual workflow illustrating the integration of 1-Cyclopentylethan-1-amine into a pyridopyrimidine scaffold, a common strategy in the development of kinase inhibitors.
Caption: General workflow for the synthesis of a disubstituted pyridopyrimidine.
Key Synthetic Methodologies: Reductive Amination
Reductive amination is a cornerstone of amine synthesis and a primary method for preparing 1-cyclopentylethan-1-amine itself, as well as for its subsequent reactions to form more complex molecules.[4][5] This powerful, often one-pot, reaction combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent to form a new amine.[4]
Synthesis of 1-Cyclopentylethan-1-amine: A Reductive Amination Approach
The synthesis of the title compound can be efficiently achieved through the reductive amination of cyclopentyl methyl ketone with ammonia.
Caption: Synthesis of 1-Cyclopentylethan-1-amine hydrochloride via reductive amination.
Experimental Protocols: A Practical Guide
The following protocols are provided as a guide for researchers. It is crucial to adapt these procedures based on the specific substrate and scale of the reaction. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Protocol 1: Synthesis of 1-Cyclopentylethan-1-amine via Reductive Amination
This protocol outlines a general procedure for the synthesis of the free base, which can then be converted to the hydrochloride salt.
Materials:
-
Cyclopentyl methyl ketone
-
Ammonia (7N solution in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (2M in diethyl ether)
Procedure:
-
To a solution of cyclopentyl methyl ketone (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-cyclopentylethan-1-amine.
-
To form the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Cyclopentylethan-1-amine hydrochloride.
Protocol 2: Synthesis of a 4-(1-Cyclopentylethylamino)-pyridopyrimidine Intermediate
This protocol details the nucleophilic aromatic substitution of a di-chlorinated pyridopyrimidine with 1-cyclopentylethan-1-amine.
Materials:
-
1-Cyclopentylethan-1-amine hydrochloride
-
2,4-Dichloropyrido[2,3-d]pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a suspension of 1-Cyclopentylethan-1-amine hydrochloride (1.1 eq) in n-butanol, add N,N-Diisopropylethylamine (2.5 eq). Stir the mixture at room temperature for 15 minutes to generate the free base in situ.
-
Add 2,4-Dichloropyrido[2,3-d]pyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 4-(1-cyclopentylethylamino)-2-chloro-pyrido[2,3-d]pyrimidine intermediate.
Conclusion and Future Perspectives
1-Cyclopentylethan-1-amine hydrochloride stands as a testament to the power of strategically designed building blocks in modern drug discovery. Its unique structural features provide a valuable tool for medicinal chemists to fine-tune the properties of lead compounds. The protocols and applications detailed herein demonstrate its utility in the synthesis of complex heterocyclic systems, particularly those with relevance to oncology and other therapeutic areas. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile intermediates like 1-Cyclopentylethan-1-amine hydrochloride is set to increase, paving the way for the next generation of innovative medicines.
References
-
Brainly. (2020, May 5). Provide a stepwise synthesis of 1-cyclopentylethanamine using the Gabriel synthesis. Retrieved from [Link]
-
Filo. (2025, January 26). Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s... Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Retrieved from [Link]
- Google Patents. (n.d.). EP0404355A1 - Pyridopyrimidine derivatives, process for the preparation thereof and pharmaceutical compositions containing them.
-
Royal College of Surgeons in Ireland. (2019, November 22). Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids. Retrieved from [Link]
-
DOI. (n.d.). Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET). Retrieved from [Link]
-
ResearchGate. (2006, August 19). Preparation of Some Fused Pyridopyrimidine and Pyridothienotriazine Derivatives for Biological Evaluation. Retrieved from [Link]
-
Chegg. (2022, April 25). Solved Provide a stepwise synthesis of. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma. Retrieved from [Link]
- Google Patents. (n.d.). US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
-
Chegg. (2018, November 22). Solved Provide a stepwise synthesis of. Retrieved from [Link]
-
PubMed. (2021, January 1). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-cyclopentyl series. (i) piperazine,... Retrieved from [Link]
-
ACS Publications. (2016, January 27). Identification of a Benzoisoxazoloazepine Inhibitor (CPI-0610) of the Bromodomain and Extra-Terminal (BET) Family as a Candidate for Human Clinical Trials. Retrieved from [Link]
- Google Patents. (n.d.). IL308424A - Use of pelabresib for treating anemias.
-
Patsnap. (2026, January 22). Pelabresib - Drug Targets, Indications, Patents. Retrieved from [Link]
-
ASCO Publications. (2023, March 7). MANIFEST: Pelabresib in Combination With Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Myelofibrosis. Retrieved from [Link]
-
Longdom Publishing. (2024, December 9). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US20080167499A1 - Process for the reductive amination of aldehydes and ketones.
- Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). EP3431475B1 - Solid forms of a selective cdk4/6 inhibitor.
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Cyclopentylethan-1-amine hydrochloride. Retrieved from [Link]
-
Nature. (2025, March 10). Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial. Retrieved from [Link]
-
Oncodaily. (2025, December 9). MANIFEST-2 Trial: Pelabresib + Ruxolitinib in MF. Retrieved from [Link]
-
ASH Publications. (2023, December 10). Pelabresib in Combination with Ruxolitinib for Janus Kinase Inhibitor Treatment-Naïve Patients with Myelofibrosis: Results of the MANIFEST-2 Randomized, Double-Blind, Phase 3 Study. Retrieved from [Link]
-
Clinical Trials Arena. (2023, November 21). MorphoSys’ pelabresib meets endpoints in Phase III myelofibrosis trial. Retrieved from [Link]
-
The Myeloproliferative Neoplasms (MPN) Hub. (2025, January 15). MANIFEST-2 updated results: Pelabresib plus ruxolitinib in JAKi-naïve patients with MF. Retrieved from [Link]
Sources
Derivatization of 1-Cyclopentylethan-1-amine hydrochloride for analytical purposes
Application Note & Protocol Guide | Doc ID: AN-CPEA-01
Part 1: Executive Summary & Strategic Rationale
1-Cyclopentylethan-1-amine hydrochloride is a critical primary aliphatic amine intermediate used in the synthesis of pharmaceutical compounds (e.g., Janus kinase inhibitors). As a salt of a primary cycloalkyl amine, it presents three distinct analytical challenges:
-
Lack of Chromophore: It possesses no native UV/Vis absorption or fluorescence, rendering standard HPLC-UV invisible.
-
High Polarity: The hydrochloride salt form and the primary amine group cause severe peak tailing and irreversible adsorption on GC columns.
-
Chirality: The molecule contains a chiral center at the alpha-carbon. Enantiomeric purity is often a critical quality attribute (CQA), yet enantiomers are indistinguishable in achiral environments.
This guide provides two distinct, self-validating workflows to overcome these barriers: Fluorinated Acylation for GC-MS (volatility/sensitivity) and Marfey’s Derivatization for LC-MS/UV (chiral resolution).
Decision Matrix: Selecting the Right Workflow
The following logic flow dictates the optimal experimental path based on your analytical requirements.
Figure 1: Strategic decision matrix for selecting the derivatization method based on chirality and sensitivity needs.
Part 2: Protocol A — GC-MS Analysis via Fluorinated Acylation
Objective: Convert the polar hydrochloride salt into a volatile, non-polar pentafluoropropionyl amide. Mechanism: Nucleophilic attack of the primary amine on Pentafluoropropionic Anhydride (PFPA).[1] Why PFPA? While TFAA is common, PFPA derivatives are less volatile (reducing evaporative loss during concentration) and offer higher mass increments for better MS selectivity.
Reagents & Equipment[1][2][3][4]
-
Analyte: 1-Cyclopentylethan-1-amine HCl.
-
Reagent: Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich].
-
Base: Triethylamine (TEA) or Pyridine (anhydrous) – Critical for scavenging HCl released from the salt.
-
Solvent: Ethyl Acetate (anhydrous).[1]
-
Internal Standard (IS): n-Decylamine or stable isotope labeled analog.
Step-by-Step Methodology
-
Preparation of Free Base (In-Situ):
-
Weigh 1.0 mg of sample into a 2 mL GC vial.
-
Add 500 µL of Ethyl Acetate.
-
Add 50 µL of Triethylamine (TEA). Note: TEA neutralizes the HCl salt, liberating the free amine for reaction.
-
Vortex for 30 seconds.
-
-
Acylation Reaction:
-
Add 50 µL of PFPA. Caution: Exothermic reaction.
-
Cap vial tightly with a PTFE-lined crimp cap.[1]
-
Incubate at 60°C for 30 minutes .
-
Scientific Insight: Heating ensures complete reaction of the sterically hindered amine adjacent to the cyclopentyl ring.
-
-
Cleanup & Reconstitution:
-
Cool to room temperature.[1]
-
Evaporate to dryness under a gentle stream of Nitrogen (N2) at 40°C. This removes excess PFPA and acidic byproducts.
-
Reconstitute in 200 µL of Ethyl Acetate containing the Internal Standard.
-
-
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Splitless, 250°C.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
Detection: SIM mode (Target Ion: Molecular ion of derivative or characteristic fragment).
-
Data Analysis: Expected Mass Shifts
| Compound | Formula | MW (Free Base) | Derivative MW (+PFPA) | Mass Shift (Δ) |
| 1-Cyclopentylethan-1-amine | C7H15N | 113.20 | 259.20 | +146 Da |
Part 3: Protocol B — Chiral Analysis via Marfey’s Reagent (LC-MS/UV)
Objective: Enantiomeric separation of (R)- and (S)-1-Cyclopentylethan-1-amine without using expensive chiral columns. Mechanism: Reaction with FDAA (Marfey's Reagent) creates diastereomers. The L-L and L-D pairs have different physical properties and separate on standard C18 columns.
Reaction Workflow
Figure 2: Mechanism of Marfey's Derivatization converting enantiomers into separable diastereomers.
Step-by-Step Methodology
-
Reagent Preparation:
-
Marfey's Solution: Dissolve 10 mg FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in 1 mL Acetone. Store in dark (light sensitive).
-
Buffer: 1 M Sodium Bicarbonate (NaHCO3).
-
-
Derivatization Reaction:
-
Place 50 µL of sample (1 mg/mL in water) into a 1.5 mL amber microcentrifuge tube.
-
Add 100 µL of 1 M NaHCO3 . Critical: High pH is required for nucleophilic attack.
-
Add 50 µL of FDAA Solution .
-
Mix and incubate at 45°C for 60 minutes in a heating block.
-
-
Quenching:
-
Cool to room temperature.[1]
-
Add 20 µL of 2 M HCl to quench the reaction and neutralize the pH (prevents column damage).
-
Dilute with 200 µL Mobile Phase A (Water/0.1% Formic Acid).
-
-
LC-MS/UV Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 20% B to 60% B over 15 minutes. Slow gradient required for diastereomer separation.
-
Detection: UV at 340 nm (max absorption of nitro-group) or MS (ESI Positive).
-
Self-Validating the Protocol
-
Elution Order: typically, the L-D diastereomer elutes after the L-L diastereomer on C18 columns due to stronger hydrophobic interaction of the D-isomer side chains with the stationary phase.
-
Blank Check: Run a blank with Reagent + Buffer only. You will see a peak for hydrolyzed FDAA (elutes earlier than derivatives).
Part 4: Troubleshooting "The Scientist's Log"
| Issue | Probable Cause | Corrective Action |
| GC: Low Yield / Small Peaks | Incomplete neutralization of HCl salt. | Ensure excess Triethylamine (TEA) is added. The free base must be available for acylation. |
| GC: Double Peaks | Incomplete derivatization or degradation. | Check moisture content. Reagents (PFPA) hydrolyze instantly in water. Use anhydrous solvents.[1] |
| LC: No Reaction | pH too low. | The amine must be deprotonated.[2] Verify pH is >8.0 after adding NaHCO3. |
| LC: Peak Broadening | Sample solvent mismatch. | If the quenched sample is high in Acetone, it causes band broadening. Dilute 1:5 with aqueous mobile phase before injection. |
Part 5: References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[3][4] Available at: [Link]
-
Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. (Application Note adapted for primary amine methodology). Available at: [Link]
-
Goodpaster, J. et al. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.[5] Forensic Chemistry.[2][5][6] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ovid.com [ovid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your synthetic route, improve yield and purity, and confidently address challenges you may encounter in the laboratory.
Introduction
1-Cyclopentylethan-1-amine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The most common and efficient synthetic route to this primary amine is through the reductive amination of cyclopentyl methyl ketone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine. The final step involves the formation of the hydrochloride salt to improve stability and handling. While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters and a thorough understanding of the underlying chemistry.
This guide will delve into the critical aspects of this synthesis, providing detailed protocols, troubleshooting strategies, and a comprehensive FAQ section to support your experimental work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of 1-Cyclopentylethan-1-amine hydrochloride, offering explanations for the underlying causes and providing actionable solutions.
Low Yield of 1-Cyclopentylethan-1-amine
Q1: My overall yield of the free amine is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the reductive amination of cyclopentyl methyl ketone can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
-
Incomplete Imine Formation: The initial condensation of cyclopentyl methyl ketone with the ammonia source to form the imine is a reversible equilibrium reaction.[1][2] To drive this equilibrium towards the product side, consider the following:
-
Excess Ammonia Source: Using a significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol) will shift the equilibrium towards imine formation.[3]
-
Water Removal: The formation of the imine releases water. While not always necessary, in some cases, the use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can enhance the yield of the imine.
-
pH Control: The pH of the reaction mixture is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5), which catalyze the dehydration of the carbinolamine intermediate.[1] However, highly acidic conditions will protonate the amine, rendering it non-nucleophilic.[1]
-
-
Inefficient Reduction of the Imine: The choice and handling of the reducing agent are paramount for a successful reduction.
-
Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they selectively reduce the imine in the presence of the ketone.[4] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, leading to the formation of cyclopentylethanol as a byproduct.[4]
-
Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent to ensure complete conversion of the imine.
-
Reaction Time and Temperature: The reduction may require sufficient time to go to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. While some reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive ketones.
-
-
Side Reactions: Several side reactions can compete with the desired transformation.
-
Over-alkylation (Formation of Secondary Amine): The newly formed primary amine can react with another molecule of cyclopentyl methyl ketone to form a secondary amine byproduct. To minimize this, use a large excess of the ammonia source.[5][6]
-
Reduction of the Ketone: As mentioned, if using a less selective reducing agent like NaBH₄, the starting ketone can be reduced to the corresponding alcohol.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Purity Issues with 1-Cyclopentylethan-1-amine Hydrochloride
Q2: My final product, the hydrochloride salt, is impure. What are the common impurities and how can I remove them?
A2: Impurities in the final product can arise from unreacted starting materials, byproducts of the reaction, or issues during the work-up and salt formation.
-
Common Impurities:
-
Unreacted Cyclopentyl Methyl Ketone: This can be carried through if the reaction did not go to completion.
-
Cyclopentylethanol: Formed from the reduction of the starting ketone, especially when using less selective reducing agents.
-
Bis(1-cyclopentylethyl)amine (Secondary Amine): Formed from the reaction of the primary amine product with another molecule of the starting ketone.
-
Inorganic Salts: Introduced from reagents (e.g., ammonium acetate) or during the work-up and salt formation (e.g., sodium chloride).
-
-
Purification Strategies:
-
Acid-Base Extraction: Before forming the hydrochloride salt, an acid-base extraction of the crude free amine can be highly effective. The basic amine will be extracted into an acidic aqueous layer, leaving non-basic impurities (like the ketone and alcohol) in the organic layer. The aqueous layer can then be basified and the pure free amine re-extracted into an organic solvent.
-
Recrystallization of the Hydrochloride Salt: This is a powerful technique for purifying the final product. The choice of solvent is critical. A good recrystallization solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at room temperature, allowing for the crystallization of the pure product upon cooling.
-
Washing the Solid: After filtration, washing the crystalline hydrochloride salt with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) can help remove residual organic impurities.
-
Q3: I am having trouble crystallizing the hydrochloride salt. It either oils out or remains a persistent oil. What should I do?
A3: Difficulty in crystallization is a common issue, often related to purity or the choice of solvent.
-
Ensure Purity: The presence of impurities can significantly hinder crystallization. If you suspect impurities, perform an acid-base extraction of the free amine before attempting the salt formation again.
-
Solvent Selection for Salt Formation: The choice of solvent for the hydrochloride salt formation is crucial. Using a solvent in which the hydrochloride salt is sparingly soluble at room temperature is ideal.
-
Anhydrous Conditions: It is highly recommended to use a solution of HCl in an anhydrous solvent like diethyl ether or isopropanol.[9] The presence of water can sometimes lead to the formation of hydrates or oils.
-
-
Inducing Crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Solvent/Anti-Solvent System: Dissolve the crude hydrochloride salt in a minimal amount of a good solvent (e.g., ethanol or isopropanol) and then slowly add a poor solvent (an "anti-solvent") in which the salt is insoluble (e.g., diethyl ether or hexane) until the solution becomes cloudy. Gentle warming to redissolve the solid followed by slow cooling can promote the growth of well-defined crystals.[10]
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q4: What is the detailed mechanism of the reductive amination to form 1-Cyclopentylethan-1-amine?
A4: The reaction proceeds in two main stages:
-
Imine Formation: The nitrogen of the ammonia source (e.g., ammonia from ammonium acetate) acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopentyl methyl ketone. This forms a tetrahedral intermediate called a carbinolamine. Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, making it a good leaving group (water). The lone pair of electrons on the nitrogen then pushes out the water molecule, forming a C=N double bond, resulting in a protonated imine (iminium ion). Deprotonation of the iminium ion gives the neutral imine.[1][11]
-
Reduction of the Imine: A hydride reagent (e.g., from NaBH₃CN) then attacks the electrophilic carbon of the imine (or iminium ion), reducing the C=N double bond to a C-N single bond, yielding the final primary amine.[4]
Reaction Mechanism Diagram
Caption: Reductive amination of cyclopentyl methyl ketone.
Q5: What are the advantages of using reductive amination over other methods like the Gabriel synthesis or Leuckart-Wallach reaction for preparing this amine?
A5:
-
Reductive Amination: This is often the preferred method due to its operational simplicity (often a one-pot reaction), use of milder reagents, and generally good yields.[2]
-
Gabriel Synthesis: While effective for preparing primary amines without over-alkylation, it involves multiple steps (phthalimide alkylation followed by hydrolysis or hydrazinolysis) and can sometimes be harsh.[12]
-
Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][13][14][15] It typically requires high temperatures and can lead to the formation of N-formylated byproducts that require an additional hydrolysis step.[14]
Reagents and Conditions
Q6: Can I use aqueous ammonia instead of ammonium acetate?
A6: Yes, aqueous or methanolic ammonia can be used as the ammonia source.[16] However, using a large excess is crucial to drive the imine formation and minimize the formation of the secondary amine byproduct. Ammonium acetate is often convenient as it also provides the mildly acidic conditions beneficial for imine formation.[3][17]
Q7: What is the role of a Lewis acid, such as Ti(OiPr)₄, in this reaction?
A7: For sterically hindered or less reactive ketones, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) can be added to activate the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.[4]
Purification and Analysis
Q8: What analytical techniques are best for assessing the purity of my final product?
A8: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities such as unreacted ketone, the alcohol byproduct, and the secondary amine.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and detect impurities.[20][21][22] The integration of proton signals in ¹H NMR can be used for quantitative analysis if an internal standard is used.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the non-volatile hydrochloride salt. Chiral HPLC can be employed if the enantiomeric purity of a specific stereoisomer is of interest.[3]
Q9: How should I store 1-Cyclopentylethan-1-amine hydrochloride?
A9: As a hydrochloride salt, the compound is generally more stable and less volatile than the free amine. It should be stored in a well-sealed container in a cool, dry place, away from moisture.[23]
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentylethan-1-amine via Reductive Amination
This protocol provides a general procedure for the synthesis. Optimization of stoichiometry, reaction time, and temperature may be necessary.
Materials:
-
Cyclopentyl methyl ketone
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (e.g., 2 M in diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask, add cyclopentyl methyl ketone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq).
-
Add methanol as the solvent.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium cyanoborohydride (e.g., 1.5 - 2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add diethyl ether and water to the residue and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Cyclopentylethan-1-amine as an oil.
Protocol 2: Formation and Purification of 1-Cyclopentylethan-1-amine Hydrochloride
Procedure:
-
Dissolve the crude 1-Cyclopentylethan-1-amine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether.
-
Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure product.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield (Free Amine) | 60-85% | Highly dependent on reaction conditions and optimization. |
| Purity (Hydrochloride Salt) | >98% | After recrystallization. |
| Molar Ratio (Ketone:NH₄OAc:NaBH₃CN) | 1 : 10 : 1.5-2.0 | A starting point for optimization. |
| Reaction Temperature | Room Temperature | May require gentle heating for some substrates. |
| Reaction Time | 12-24 hours | Monitor by TLC or GC-MS for completion. |
Conclusion
The synthesis of 1-Cyclopentylethan-1-amine hydrochloride via reductive amination is a robust and versatile method. By understanding the key reaction parameters, potential side reactions, and effective purification techniques, researchers can consistently achieve high yields and purity. This guide provides a comprehensive resource to troubleshoot common issues and optimize your experimental workflow. For further assistance, please do not hesitate to contact our technical support team.
References
- Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
- Moore, M. L. The Leuckart Reaction. Org. React.1949, 5, 301–330.
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - SynArchive. [Link]
-
Eschweiler-Clarke reaction - YouTube. [Link]
-
1H- and 13C-NMR for - The Royal Society of Chemistry. [Link]
-
Provide a stepwise synthesis of 1-cyclopentylethanamine using the Gabriel synthesis. Using the reagents - brainly.com. [Link]
-
A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines - RSC Publishing. [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules2023, 28(3), 1235.
-
Leuckart reaction - Wikipedia. [Link]
-
Making amines from halogenoalkanes - Chemguide. [Link]
-
Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps. [Link]
-
Producing Secondary and Tertiary Amines (A-Level) | ChemistryStudent. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
-
Leuckart Reaction Mechanism | PDF | Chemical Reactions - Scribd. [Link]
-
Synthesis of primary amines - Organic Chemistry Portal. [Link]
- CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
Experimental setup for the reductive amination. - ResearchGate. [Link]
-
Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. [Link]
-
24.6: Synthesis of Amines - Chemistry LibreTexts. [Link]
- Microwave-accelerated reductive amination between ketones and ammonium acetate. Tetrahedron Lett.2010, 51(43), 5733-5735.
-
synthesis of imines from primary amines and carbonyl compounds - YouTube. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Recrystallization with two solvents : r/Chempros - Reddit. [Link]
- Reductive Amination: A Remarkable Experiment for the Organic Labor
-
Purification of organic hydrochloride salt? - ResearchGate. [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - ResearchGate. [Link]
-
1-Cyclopentyl-1-phenylethanamine | C13H19N | CID 43810029 - PubChem - NIH. [Link]
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indones. J. Sci. Technol.2021, 6(1), 205-234.
-
1-Cyclopentylethylamine | C7H15N | CID 10996991 - PubChem - NIH. [Link]
-
Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent. [Link]
- US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google P
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. [Link]
-
Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation - Global Journals. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
COMPARISION BETWEEN 1 H & 13 C NMR | PPTX - Slideshare. [Link]
-
Stability of mechlorethamine hydrochloride 0.01% ointment in aquaphor base - PubMed. [Link]
- US5338871A - Preparation of form 1 ranitidine hydrochloride - Google P
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- 1. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 2. gctlc.org [gctlc.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. chegg.com [chegg.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 15. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 16. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 17. Microwave-accelerated reductive amination between ketones and ammonium acetate | CoLab [colab.ws]
- 18. agilent.com [agilent.com]
- 19. globaljournals.org [globaljournals.org]
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Technical Support Center: Maintaining the Enantiomeric Integrity of (R/S)-1-Cyclopentylethan-1-amine Hydrochloride
Welcome to our dedicated technical support center for (R/S)-1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization of this chiral amine. As a key building block in many pharmaceutical syntheses, maintaining the enantiomeric purity of this compound is paramount for ensuring the desired biological activity and avoiding potential off-target effects of the unwanted enantiomer.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the mechanisms of racemization and provide actionable strategies to safeguard the stereochemical integrity of your material throughout your experimental workflows.
Understanding the Challenge: The Nature of Chiral Amine Racemization
Chiral amines, such as 1-Cyclopentylethan-1-amine, are susceptible to racemization, the process by which an enantiomerically pure or enriched sample converts into a mixture of equal parts of both enantiomers (a racemate). This loss of optical purity can occur under various conditions, often facilitated by the formation of a transient, achiral intermediate. For secondary amines like the one , the primary mechanism of racemization involves the reversible formation of an imine. This process is often catalyzed by heat, acid, or base.
The hydrochloride salt form of the amine is generally more stable and less prone to racemization than the free base because the protonation of the nitrogen lone pair makes it less available to participate in reactions that could lead to the formation of the achiral imine intermediate. However, racemization can still occur, particularly under inappropriate handling or reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've noticed a decrease in the enantiomeric excess (ee) of my (R/S)-1-Cyclopentylethan-1-amine hydrochloride sample after storage. What are the likely causes?
A1: A decrease in enantiomeric excess during storage is typically due to gradual racemization. The primary factors contributing to this are:
-
Elevated Temperature: Heat provides the activation energy for the conversion to the transient imine intermediate, which is a key step in racemization.[1] Long-term storage at ambient or elevated temperatures can lead to a significant loss of optical purity.
-
Exposure to Inappropriate pH: While the hydrochloride salt is acidic and relatively stable, exposure to basic conditions, even mild ones, can deprotonate the amine, liberating the more reactive free base and accelerating racemization. Conversely, strongly acidic conditions at elevated temperatures can also promote racemization.
-
Solvent Choice: The solvent used for storage can influence the rate of racemization. Protic solvents, especially at elevated temperatures, can facilitate the proton transfer steps involved in imine formation.
Recommendations for Stable Storage:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Minimizes the thermal energy available for racemization. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents potential oxidative degradation, although racemization is the primary concern. |
| Container | Tightly sealed, amber glass vial | Protects from moisture and light, which can potentially contribute to degradation pathways. |
| Form | Solid Hydrochloride Salt | The salt form is significantly more stable than the free base. Avoid storing as a solution for extended periods. |
Q2: My reaction requires the use of the free base of 1-Cyclopentylethan-1-amine. How can I liberate it from the hydrochloride salt without causing significant racemization?
A2: This is a critical step where racemization is a high risk. The key is to use mild conditions and minimize the time the amine spends as the free base, especially at elevated temperatures.
Experimental Protocol: Liberation of the Free Base
-
Dissolution: Dissolve the (R/S)-1-Cyclopentylethan-1-amine hydrochloride in a suitable organic solvent (e.g., dichloromethane or diethyl ether) at 0°C.
-
Neutralization: Add a slight excess of a weak, non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, as an aqueous solution. Avoid strong bases like sodium hydroxide, which can aggressively promote racemization.
-
Extraction: Gently mix the biphasic solution. The free amine will partition into the organic layer.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., on a rotary evaporator with a water bath temperature below 30°C).
-
Immediate Use: Use the freshly prepared free base immediately in the subsequent reaction. Do not store the free base for an extended period.
Q3: I am running a reaction with (R/S)-1-Cyclopentylethan-1-amine at an elevated temperature. What precautions should I take to minimize racemization?
A3: Elevated temperatures significantly increase the rate of racemization. While some reactions necessitate heat, several measures can be taken to mitigate the loss of enantiomeric purity.
-
Minimize Reaction Time: The extent of racemization is time-dependent. Aim for the shortest possible reaction time that provides a reasonable yield. Monitor the reaction closely (e.g., by TLC or LC-MS) to determine the point of completion.
-
Optimize Temperature: Determine the minimum temperature required for the reaction to proceed at an acceptable rate. Running the reaction at a slightly lower temperature for a longer duration may be preferable to a high-temperature, shorter reaction if it preserves enantiomeric purity.
-
Solvent Selection: Aprotic, non-polar solvents are generally preferred over polar, protic solvents when heating chiral amines. Solvents like toluene or hexane are less likely to facilitate the proton transfers involved in racemization compared to alcohols.
-
pH Control: If the reaction conditions are not inherently acidic, the presence of the hydrochloride salt itself will maintain a low pH. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) in stoichiometric amounts rather than a large excess.
Quantitative Insight from an Analogous Compound: Studies on the structurally similar compound, 1-phenylethylamine, provide a quantitative perspective on the impact of temperature. In one study, racemization of optically active 1-phenylethylamine in toluene at 70°C over a palladium nanocatalyst resulted in the enantiomeric excess dropping to 29% after 12 hours and to near zero after 24 hours.[2] Another investigation using "flash thermal racemization" over a Pd/Al₂O₃ catalyst demonstrated that higher temperatures and longer residence times (analogous to reaction times) promote racemization.[3]
Analytical Methods for Enantiomeric Purity Determination
Verifying the enantiomeric excess of your (R/S)-1-Cyclopentylethan-1-amine hydrochloride is crucial. Here are common analytical techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for separating enantiomers.
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is often effective for chiral amines.
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and reduce tailing.
-
Sample Preparation: Dissolve a small amount of the amine hydrochloride in the mobile phase. If analyzing the free base, ensure it is fully dissolved.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile with a UV detector. The two enantiomers will have different retention times.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Derivatization is often necessary to improve the volatility and chromatographic behavior of the amine.
Protocol: Chiral GC Analysis (with Derivatization)
-
Derivatization:
-
Dissolve approximately 1 mg of the amine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Heat the mixture at 60°C for 30 minutes. The resulting trifluoroacetamide is more volatile and suitable for GC analysis.
-
-
Column: A capillary column coated with a derivatized cyclodextrin is commonly used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Program: An initial temperature of around 100°C, followed by a temperature ramp (e.g., 5°C/min) to approximately 200°C.
-
-
Analysis and Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives, similar to the HPLC method.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be a rapid method for determining enantiomeric purity without the need for chromatographic separation. This technique relies on the addition of a chiral solvating agent to the NMR sample, which forms transient diastereomeric complexes with the enantiomers of the amine. These complexes have slightly different chemical shifts, allowing for the differentiation and quantification of the enantiomers.
Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the (R/S)-1-Cyclopentylethan-1-amine hydrochloride in a deuterated solvent (e.g., CDCl₃).
-
Add one to two equivalents of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BINOL-phosphate).
-
-
Analysis: Acquire a high-resolution ¹H NMR spectrum.
-
Quantification: Identify a proton signal of the amine that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. The ratio of the integrals of these two peaks directly corresponds to the ratio of the enantiomers.
References
- de Miranda, A. S.; de Souza, R. O. M. A.; Le-Hyaric, M. A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines.
- Kim, M.-J.; Kim, W.-H.; Han, K.; Choi, Y. K.; Park, J. Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 2007, 9 (6), 1157-1159.
- Pellissier, H. Recent developments in the dynamic kinetic resolution of amines. Tetrahedron, 2011, 67 (22), 3769-3802.
- Paal, T. A.; Toth, B.; Furedi, G.; Szekely, G. Racemization of Secondary-Amine-Containing Natural Products Using Heterogeneous Metal Catalysts.
- Martín-Matute, B.; Bäckvall, J.-E. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Beilstein Journal of Organic Chemistry, 2010, 6, 848-854.
- Zhang, J.; et al. Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Chem, 2023, 9 (9), 2358-2373.
- Blacker, A. J.; Stirling, M. J. Towards a continuous dynamic kinetic resolution of 1-phenylethylamine using a membrane assisted, two vessel process. Organic Process Research & Development, 2012, 16 (4), 682-688.
- Al-Qaisi, A.; Tutunji, M. F.; Taha, M. O. Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry, 2024, 53, 1-17.
- Gharib, A.; et al. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org, 2023, 2023061596.
- Blackmond, D. G. Mechanistic Insight into the Catalytic Promiscuity of Amine Dehydrogenases: Asymmetric Synthesis of Secondary and Primary Amines. Angewandte Chemie International Edition, 2017, 56 (35), 10339-10342.
- de Miranda, A. S.; et al. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development, 2025, 29 (2), 241-250.
- Blacker, A. J.; et al. Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds Thesis, 2019.
- Busto, E.; Gotor-Fernández, V.; Gotor, V. Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Zurich Thesis, 2016.
- Chandrasekhar, S.; et al. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 2017, 22 (12), 2149.
- Brooks, W. H. B.; et al. Interpretation of pH−Activity Profiles for Acid−Base Catalysis from Molecular Simulations. Journal of the American Chemical Society, 2015, 137 (3), 1225-1234.
- Azim, M. A.; et al. pH Rate Profile. The pH rate profile is presented at 10 mM ALA in BTP-HCl in the presence (○) and absence (□) of 0.1 M KCl.
- Rocha, J. D. G.; et al. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry, 2017.
- Kim, M.-J.; et al.
- Deng, H.; et al. Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Journal of the American Chemical Society, 2015, 137 (33), 10644-10648.
Sources
Technical Support Center: Scale-Up Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride
Welcome to the technical support center for the synthesis of 1-Cyclopentylethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during pilot-scale production.
Introduction to the Synthesis
1-Cyclopentylethan-1-amine hydrochloride is a valuable building block in pharmaceutical synthesis. Its production, typically achieved through the reductive amination of cyclopentyl methyl ketone or the reduction of its corresponding oxime, presents several challenges during scale-up. These can range from controlling stereochemistry and impurity profiles to ensuring consistent crystallization and handling of hazardous reagents. This guide provides practical, experience-driven solutions to these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of 1-Cyclopentylethan-1-amine hydrochloride.
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A low yield during the scale-up of this synthesis can be attributed to several factors, often related to the specific synthetic route employed.
For Reductive Amination Routes:
-
Inefficient Imine Formation: The initial condensation of cyclopentyl methyl ketone with an amine source (like ammonia or a protected amine) to form the imine intermediate is a critical equilibrium-driven step. On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials.
-
Solution: Consider using a Dean-Stark apparatus or adding a drying agent like magnesium sulfate or molecular sieves to remove water as it forms. For larger scales, azeotropic distillation with a suitable solvent is often more effective.
-
-
Catalyst Inactivation: Heterogeneous catalysts like Palladium on carbon (Pd/C) or Raney Nickel can be poisoned by impurities in the starting materials or solvents.[1][2] Catalyst deactivation can also occur due to product inhibition, where the newly formed amine binds strongly to the catalyst surface.
-
Solution: Ensure high purity of starting materials and solvents. A pre-treatment of the starting materials (e.g., filtration through a pad of celite or activated carbon) can be beneficial. If product inhibition is suspected, consider using a higher catalyst loading or a continuous flow reactor where the product is continuously removed from the catalyst bed.
-
-
Incomplete Reduction: The choice of reducing agent and reaction conditions are crucial. While sodium borohydride is a common choice, its reactivity can be sluggish with some imines.[3][4]
-
Solution: Sodium triacetoxyborohydride is often a milder and more selective alternative for reductive aminations.[3] For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations, which are more pronounced at larger scales.
-
For Oxime Reduction Routes:
-
Incomplete Oxime Formation: The reaction of cyclopentyl methyl ketone with hydroxylamine can be slow.
-
Solution: Ensure the pH of the reaction mixture is optimized (typically around 4-5) to facilitate the reaction.
-
-
Harsh Reduction Conditions: The reduction of oximes can sometimes require harsh conditions, which may lead to decomposition of the starting material or product.[2]
The following decision tree can help diagnose the cause of low yield:
Q: I am observing a significant amount of the diastereomeric impurity. How can I improve the diastereoselectivity of the reduction?
When a chiral auxiliary is used or if the target is a specific diastereomer, controlling stereoselectivity is paramount.
-
Choice of Reducing Agent: Bulky reducing agents can enhance diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the imine intermediate.
-
Solution: Consider using lithium tri-sec-butylborohydride (L-Selectride®) or sodium triacetoxyborohydride, which can offer higher diastereoselectivity compared to sodium borohydride.
-
-
Temperature Control: Lower reaction temperatures generally lead to higher diastereoselectivity as the transition states leading to the different diastereomers become more energetically differentiated.
-
Solution: Perform the reduction at lower temperatures (e.g., -78 °C to 0 °C). While this may slow down the reaction rate, the improvement in selectivity often justifies the longer reaction time, especially at scale.
-
-
Catalyst Selection in Asymmetric Hydrogenation: For enantioselective synthesis, the choice of chiral catalyst is critical.
-
Solution: Chiral ligands such as those based on BINAP or other phosphine ligands in combination with rhodium or iridium catalysts can provide high enantioselectivity in the hydrogenation of imines.[7]
-
| Reducing Agent | Typical Reaction Temperature | Comments |
| Sodium Borohydride | 0 to 25 °C | Cost-effective but may offer lower diastereoselectivity. |
| Sodium Cyanoborohydride | 0 to 25 °C | Tolerant of acidic conditions but toxic cyanide byproduct.[8] |
| Sodium Triacetoxyborohydride | 0 to 25 °C | Mild and often more selective than NaBH4.[3] |
| L-Selectride® | -78 to 0 °C | Bulky hydride source, often provides high diastereoselectivity. |
| Catalytic Hydrogenation | 25 to 80 °C | Requires specialized equipment for handling hydrogen gas. |
Q: The work-up procedure is difficult and I am experiencing product loss in the aqueous phase. What can I do?
Amines, especially their hydrochloride salts, can have significant water solubility, leading to losses during aqueous work-up.
-
pH Adjustment: Ensure the pH of the aqueous phase is sufficiently high (typically >11) during the extraction of the free amine to ensure it is fully deprotonated and thus more soluble in organic solvents.
-
Salting Out: The solubility of the amine in the aqueous layer can be decreased by adding a salt.
-
Solution: Saturate the aqueous layer with sodium chloride or potassium carbonate before extraction. This "salting out" effect will drive the amine into the organic layer.
-
-
Solvent Choice: The choice of extraction solvent is critical.
-
Solution: Use a more polar, water-immiscible solvent like dichloromethane or a mixture of ethyl acetate and tetrahydrofuran to improve the partitioning of the amine into the organic phase.[9]
-
-
Continuous Extraction: For larger scales where multiple extractions are cumbersome, a continuous liquid-liquid extraction apparatus can be highly effective in recovering the product from the aqueous phase.
Q: I am having trouble with the crystallization of the hydrochloride salt. It is either an oil or the crystals are very fine and difficult to filter.
The crystallization of amine hydrochloride salts can be challenging.
-
Solvent System: The choice of solvent for crystallization is the most critical factor.
-
Solution: A common and effective method is to dissolve the free amine in a non-polar solvent like diethyl ether, tert-butyl methyl ether (MTBE), or toluene, and then add a solution of HCl in a miscible solvent like isopropanol or diethyl ether.[10][11] Experiment with different solvent/anti-solvent combinations to find the optimal conditions for crystal growth.
-
-
Control of Supersaturation: Adding the HCl solution too quickly can lead to rapid precipitation and the formation of fine particles or an oil.
-
Solution: Add the HCl solution slowly with vigorous stirring. Seeding the solution with a small amount of previously obtained crystals can also promote the growth of larger, more easily filterable crystals.
-
-
Polymorphism: Amine hydrochloride salts can exist in different crystalline forms (polymorphs), each with different physical properties.[12][13][14]
-
Solution: A thorough polymorph screen is recommended, varying solvents, temperatures, and cooling rates. Characterization of the resulting solid by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) is essential to ensure the desired, stable polymorph is consistently produced.
-
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters to monitor during the scale-up of this synthesis?
A: Key parameters to monitor include:
-
Temperature: Exothermic reactions, such as the addition of reducing agents or the quenching of the reaction, must be carefully controlled to prevent runaway reactions.
-
Stirring Rate: Adequate mixing is crucial for mass and heat transfer, especially in heterogeneous reactions involving catalysts or multiple liquid phases.
-
Rate of Reagent Addition: The controlled addition of reagents is important for managing exotherms and minimizing side reactions.
-
pH: In both imine formation and work-up, pH plays a critical role and should be carefully monitored and controlled.
-
Water Content: For reactions sensitive to water, such as those involving organometallic reagents or certain catalysts, the water content of the solvents and starting materials should be minimized.
Q: Are there any alternative, more scalable routes to 1-Cyclopentylethan-1-amine hydrochloride?
A: While reductive amination and oxime reduction are common, other routes to consider for scalability include:
-
Leuckart-Wallach Reaction: This involves the reaction of cyclopentyl methyl ketone with formamide or ammonium formate, followed by hydrolysis of the resulting formamide. While it often requires high temperatures, it is a one-pot procedure that avoids the use of metal hydrides or catalytic hydrogenation.
-
Asymmetric Biocatalysis: The use of enzymes, such as imine reductases (IREDs), can offer high enantioselectivity under mild reaction conditions and is becoming increasingly viable for large-scale production.[15][16]
Q: What are the main safety concerns when scaling up this synthesis, particularly with sodium borohydride?
A:
-
Sodium Borohydride Handling: Sodium borohydride reacts with water and alcohols to generate flammable hydrogen gas.[17][18][19] This reaction is also exothermic and can lead to a dangerous increase in temperature and pressure if not controlled.[20]
-
Hydrogen Gas: If using catalytic hydrogenation, strict protocols for handling hydrogen gas must be followed, including the use of explosion-proof equipment and proper grounding to prevent static discharge.
-
Solvent Flammability: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and avoid ignition sources.
Q: How can I determine the chiral purity of my final product?
A: The enantiomeric excess (ee) of 1-Cyclopentylethan-1-amine hydrochloride can be determined by several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. The amine is typically derivatized with a chiral or achiral reagent to allow for separation on a chiral stationary phase.[21][22][23][24]
-
Chiral Gas Chromatography (GC): Similar to HPLC, the amine is often derivatized to make it more volatile for analysis on a chiral GC column.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the two enantiomers, allowing for their quantification by NMR.[21][25]
The following workflow illustrates a typical process for the synthesis and analysis of 1-Cyclopentylethan-1-amine hydrochloride:
References
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available from: [Link]
-
Hydrogenation of heteroaromatic ketoximes to amines over Ni–Cr-promoted Raney-Co. ResearchGate. Available from: [Link]
-
Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. Available from: [Link]
-
Sodium borohydride. Szabo-Scandic. Available from: [Link]
-
Western Carolina University Standard Operating Procedure for the use of Sodium borohydride. Western Carolina University. Available from: [Link]
-
Sodium Borohydride SOP.docx. OSU Chemistry. Available from: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Available from: [Link]
-
"Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor. UTC Scholar. Available from: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available from: [Link]
-
Powder diffraction investigations of some organic hydrochlorides. Cambridge University Press. Available from: [Link]
- Amine acid salt compounds and process for the production thereof. Google Patents.
-
SODIUM BOROHYDRIDE. Sdfine. Available from: [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]
- Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents.
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/Chempros. Reddit. Available from: [Link]
-
Reductive Amination Reaction. OpenBU. Available from: [Link]
-
Reductive amination. Wikipedia. Available from: [Link]
-
Cross-cyclotrimerizations of methyl cyclopentyl ketone with other ketones and molecular oxygen. ResearchGate. Available from: [Link]
-
Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ResearchGate. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. Available from: [Link]
-
1-Cyclopentylethan-1-amine hydrochloride | 150812-09-2. J&K Scientific. Available from: [Link]
-
Reductive amination of cyclopentanone. ResearchGate. Available from: [Link]
-
Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. ChemRxiv. Available from: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. PMC. Available from: [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available from: [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. Available from: [Link]
-
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Available from: [Link]
-
ChemInform Abstract: Enantioselective Reduction of Ketoxime Ethers with Borane—Oxazaborolidines and Synthesis of the Key Intermediate Leading to (S)‐Rivastigmine. Sci-Hub. Available from: [Link]
- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.
-
(PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available from: [Link]
- Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. Google Patents.
-
Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. Available from: [Link]
-
Slow oxidation of acetoxime and methylethyl ketoxime to the corresponding nitronates and hydroxy nitronates by liver microsomes from rats, mice, and humans. PubMed. Available from: [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]
-
Dynamic Kinetic Resolution via Asymmetric Conjugate Reduction: Enantio- and Diastereoselective Synthesis of 2,4-Dialkyl Cyclopentanones. ACS Publications. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available from: [Link]
Sources
- 1. Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. DSpace [open.bu.edu]
- 5. scholar.utc.edu [scholar.utc.edu]
- 6. "Reduction of ketoximes to amines by catalytic transfer hydrogenation u" by Katherynne E. Taylor [scholar.utc.edu]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
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- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 14. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]
- 15. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 24. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 25. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results in reactions involving 1-Cyclopentylethan-1-amine hydrochloride
Troubleshooting Guide & FAQs
Introduction: The "Deceptive" Simple Amine
1-Cyclopentylethan-1-amine hydrochloride appears structurally simple, yet it frequently causes experimental failure or inconsistency in drug discovery workflows. This reagent presents a "perfect storm" of three chemical challenges:
-
Alpha-Branching (Sterics): The adjacent cyclopentyl ring and methyl group create significant steric hindrance, retarding nucleophilic attack.
-
Chirality: The
-carbon is a stereocenter. Improper conditions lead to silent racemization, resulting in inexplicable biological data variability. -
Salt Stoichiometry: As a hydrochloride salt, it is non-nucleophilic until "free-based." Failure to account for the HCl moiety in stoichiometry is the #1 cause of low yields.
This guide addresses these specific failure modes.
Part 1: The "Hidden" Stoichiometry (Yield Consistency)
Issue: "I added 1.1 equivalents of base, but the reaction yield is consistently below 20% or fails completely."
Root Cause:
You are likely under-dosing the base. In a standard amide coupling, the first equivalent of base added to the reaction is instantly consumed to neutralize the hydrochloride salt (
The Fix: The "n+1" Rule For amine hydrochloride salts, you must modify your stoichiometry.
| Component | Standard Protocol (Free Amine) | Required Protocol (Amine HCl) | Reason |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | Limiting reagent |
| Amine Reagent | 1.1 equiv | 1.1 equiv | Slight excess |
| Coupling Agent | 1.1–1.2 equiv | 1.1–1.2 equiv | Activation |
| Base (e.g., DIPEA) | 2.0–3.0 equiv | 3.0–4.0 equiv | 1.0 eq for HCl neutralization + 2.0 eq for reaction |
Protocol Validation:
-
Check pH: Wet a pH strip with the reaction mixture 5 minutes after adding the base. It must be basic (pH > 8). If it is neutral or acidic, the amine is still protonated (ammonium form) and chemically inert.
Part 2: Steric Hindrance & Reaction Rate[1]
Issue: "The reaction works for n-butylamine, but fails or stalls with 1-cyclopentylethan-1-amine."
Root Cause:
This amine is
The Fix: High-Energy Activation Switch to reagents that form more reactive intermediates or minimize steric clash.[1]
Recommended Coupling Matrix
| Reagent System | Suitability | Notes |
| EDC / HOBt | 🔴 Poor | Too slow; activated ester often hydrolyzes before amine attacks. |
| HATU / HOAt | 🟢 Excellent | The gold standard for hindered amines. The 7-azabenzotriazole moiety speeds up the reaction. |
| T3P (Propylphosphonic anhydride) | 🟡 Good | Low epimerization risk, but requires higher T (0°C to RT). |
| Acid Fluorides (via TFFH) | 🟢 Excellent | Highly reactive species, small leaving group (F-) minimizes steric clash. |
Visual Workflow: Optimizing Coupling Conditions
Caption: Decision tree for troubleshooting low yields in sterically hindered amide couplings.
Part 3: Stereochemical Integrity (Racemization)
Issue: "My product purity is high by LCMS, but biological activity varies between batches."
Root Cause:
You are likely racemizing the chiral center.[2] The
Mechanism of Failure:
-
Base-Catalyzed: Strong bases (e.g., DBU) or large excesses of TEA can deprotonate the chiral center.
-
Activated Intermediate: If the acid component is also chiral, "oxazolone formation" is the primary racemization pathway.
The Fix: Controlled Activation
-
Base Selection: Use DIPEA (Hünig's base) or Collidine . These are non-nucleophilic and bulky, reducing the risk of proton abstraction compared to TEA or DBU.
-
Order of Addition:
-
Do NOT mix the amine salt and base and let them sit for hours.
-
Protocol: Dissolve Acid + HATU in DMF.[1] Add 1.0 eq Base to activate acid (2 min). Then add Amine HCl + remaining Base.
-
-
Chiral Analysis: You must develop a chiral HPLC method. Standard C18 columns will not separate enantiomers.
-
Suggested Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA + 0.1% Diethylamine.
-
Part 4: Handling & Hygroscopicity
Issue: "The reagent clumps on the spatula and weighs differently on humid days."
Root Cause: Amine hydrochlorides are hygroscopic.[3][4][5] They absorb atmospheric water rapidly.
-
Impact 1: You are weighing water, not reagent. Actual stoichiometry is < 1.0 equiv.
-
Impact 2: Water hydrolyzes sensitive activated esters (e.g., acid chlorides, NHS esters), killing the reaction.
Handling Protocol:
-
Storage: Store in a desiccator at room temperature or 4°C. If refrigerated, allow the bottle to warm to RT before opening to prevent condensation.
-
Weighing: Do not weigh on open paper. Weigh directly into a tared vial or flask.
-
Drying: If the solid is clumpy/wet:
-
Dissolve in MeOH.
-
Add Toluene.
-
Rotovap to azeotrope off the water.
-
Dry under high vacuum overnight.
-
Part 5: "Free-Basing" Strategy (In-Situ vs. Ex-Situ)
Should you neutralize the salt inside the reaction flask or beforehand?
Method A: In-Situ (Easiest, standard for stable reagents)
-
Add Amine HCl + Acid + Coupling Agent + Solvent.[6]
-
Add Base (3+ equiv).
-
Risk:[4][7] The amine HCl might not dissolve fully in DCM, leading to a heterogeneous slurry that reacts slowly.
-
Recommendation: Use DMF or NMP as solvent.[1]
Method B: Ex-Situ (Best for sensitive/difficult reactions)
-
Dissolve Amine HCl in water/NaOH (1M).
-
Extract with DCM or Ether.
-
Dry organic layer (
), filter, and concentrate (carefully—volatile!). -
Use the resulting oil immediately.
-
Benefit: Removes the HCl variable completely. Allows use of weaker bases in the coupling.
Visual Workflow: Free-Basing Decision
Caption: Decision framework for handling the amine salt based on reaction difficulty.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. chimia.ch [chimia.ch]
Validation & Comparative
Certificate of Analysis Guide: 1-Cyclopentylethan-1-amine Hydrochloride
Comparative Performance & Quality Assurance Protocols
Executive Summary: The Salt Advantage
In the high-stakes environment of medicinal chemistry and early-phase drug development, the choice of starting material grade directly correlates with synthetic success rates. 1-Cyclopentylethan-1-amine hydrochloride (CAS: 150812-09-2 for racemate; specific enantiomers vary) represents the stabilized, solid-state form of the volatile and reactive free amine.
This guide serves as a critical companion to the Certificate of Analysis (CoA). It moves beyond simple specification listing to explain the performance implications of those specifications. We compare the High-Purity HCl Salt against the Free Base and Technical Grade variants, demonstrating why the HCl salt is the preferred "Gold Standard" for reproducible amide couplings, reductive aminations, and kinase inhibitor synthesis.
Part 1: Comparative Performance Analysis
The following data synthesizes field observations regarding the stability and reactivity of the HCl salt versus the Free Base.
Stability & Handling Profile
The free base amine is an oily liquid prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂. The HCl salt locks the nitrogen lone pair, rendering the solid chemically inert until deprotonated in situ.
| Feature | HCl Salt (High Purity) | Free Base (Liquid) | Technical Grade (Salt) |
| Physical State | White to off-white Crystalline Solid | Colorless to Yellow Oil | Beige/Clumpy Solid |
| Hygroscopicity | Low (Non-hygroscopic if pure) | N/A (Liquid) | High (Often contains residual acids) |
| Shelf Life (25°C) | >24 Months (Desiccated) | <6 Months (Oxidation risk) | 12 Months (Caking risk) |
| Air Sensitivity | Stable | Forms Carbamates (w/ CO₂) | Stable |
| Odor | Odorless | Strong "Fishy" Amine Odor | Faint Amine Odor |
Synthetic Performance (Case Study: Amide Coupling)
Scenario: Coupling with a carboxylic acid using HATU/DIPEA in DMF.
| Metric | HCl Salt | Free Base | Impact Analysis |
| Stoichiometry | Precise (MW defined) | Variable (Volatile/Hygroscopic) | Yield: HCl salt allows exact molar equivalents. Free base volatility leads to under-dosing. |
| Impurity Profile | Clean | N-Oxides, Carbamates | Purification: Oxidized impurities in free base often co-elute with product. |
| Reaction Color | Stays clear/light yellow | Often turns dark brown | Dark color indicates oxidative side-reactions (e.g., imine formation). |
Part 2: Interpreting the CoA – Critical Parameters
A "Pass" on a CoA is insufficient for rigorous research. You must evaluate how it passed.
Identity & Stoichiometry
-
Proton NMR (
H-NMR): Must confirm the cyclopentyl ring protons (1.1–1.9 ppm) and the ethyl group. Crucially, look for the broad ammonium exchangeable protons (~8.0+ ppm) which confirm the salt form. -
Chloride Content (Titration):
-
Theoretical: ~23.6% Cl⁻ (based on MW ~149.66).
-
Acceptance Criteria: 23.0% – 24.2%.
-
Significance: If Cl⁻ is <22%, you likely have mixed free base/salt. If >25%, you have excess HCl (which will quench your coupling reagents).
-
Chiral Purity (Enantiomeric Excess)
For the chiral forms (e.g., (S)-1-Cyclopentylethan-1-amine HCl, CAS 150852-73-6), enantiomeric excess (ee) is paramount.
-
Specification:
98.0% ee.[1] -
Method: Chiral HPLC (Polysaccharide columns, e.g., Chiralpak AD-H or OD-H).
-
Risk: Using 95% ee material in a multi-step synthesis can result in difficult-to-separate diastereomers later in the pathway.
Loss on Drying (LOD) vs. Water Content (KF)
-
LOD: Measures volatiles (solvents + water). Limit: < 1.0%.
-
Karl Fischer (KF): Measures water specifically. Limit: < 0.5%.
-
Note: High water content in the salt can hydrolyze sensitive acid chlorides or activated esters during coupling reactions.
Part 3: Visual Workflows
Degradation Pathways: Why the Salt Matters
This diagram illustrates the chemical vulnerability of the free base compared to the stability of the HCl salt.
Figure 1: The free base is susceptible to CO₂ and O₂ degradation, whereas the HCl salt is protected.
The Quality Control Decision Tree
A logical flow for validating incoming raw material before committing it to high-value synthesis.
Figure 2: Step-by-step QC workflow to ensure material integrity prior to usage.
Part 4: Experimental Validation Protocols
The following protocols are designed for internal validation of the CoA claims.
Protocol A: Chloride Content Determination (Argentometric Titration)
Objective: Verify the salt stoichiometry (Mono-HCl) to ensure accurate molar dosing in synthesis.
-
Reagents: 0.1 N Silver Nitrate (
), 5% Potassium Chromate indicator, Distilled Water. -
Sample Prep: Accurately weigh ~150 mg of the sample into a 250 mL Erlenmeyer flask. Dissolve in 50 mL distilled water.
-
Titration: Add 1 mL of Potassium Chromate indicator (solution turns yellow).
-
Execution: Titrate with 0.1 N
under vigorous stirring until the precipitate turns from white ( ) to a persistent reddish-brown ( ). -
Calculation:
Target Range: 23.0% – 24.2%.
Protocol B: Chiral HPLC Method (For Enantiomers)
Objective: Determine enantiomeric excess (ee%).
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is critical to sharpen the peak of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (low wavelength required as the cyclopentyl ring has weak UV absorption).
-
Sample Diluent: Ethanol.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on the stability advantages of HCl salts over free bases).
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Standard reference for polysaccharide-based chiral HPLC methods).
-
FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Establishes the regulatory requirement for chiral purity and salt identification).
-
Reich, H. J. (2023). Bordwell pKa Table (Ammonium Ions). University of Wisconsin-Madison. (Reference for understanding the pKa differences between protonated amines and free bases).
Sources
Purity Validation of 1-Cyclopentylethan-1-amine Hydrochloride by Elemental Analysis
Executive Summary: The Stoichiometry Challenge
In pharmaceutical intermediate verification, 1-Cyclopentylethan-1-amine hydrochloride (CAS: 150852-73-6) presents a distinct challenge: it is a chiral amine salt. While HPLC is the industry standard for detecting organic impurities, it is fundamentally blind to the counter-ion stoichiometry and inorganic contaminants (water, excess HCl, or inorganic salts).
For researchers synthesizing Janus kinase inhibitors or other bioactive scaffolds using this building block, Elemental Analysis (EA) is not merely an alternative—it is the definitive method for validating the salt form (
Comparative Landscape: EA vs. HPLC vs. NMR
To understand why EA is required, we must analyze the detection gaps of alternative methods.
Table 1: Comparative Efficacy for Amine Salt Validation
| Feature | Elemental Analysis (CHN) | HPLC (UV/Vis) | 1H-NMR |
| Primary Target | Bulk elemental ratio (C, H, N) | Organic impurities (UV active) | Structural skeleton & solvents |
| Salt Validation | Excellent (Confirms HCl ratio via N/C/H balance) | Poor (Counter-ion is usually invisible) | Moderate (Chemical shift drift, but imprecise quantification) |
| Inorganic Detection | High (Ash/residue indicates contamination) | None (Salts elute in void volume) | None (Invisible) |
| Water Detection | Indirect (High %H, Low %C/%N) | None | Good (Distinct peak, but exchangeable protons interfere) |
| Sample Requirement | Destructive (~2 mg) | Non-destructive (recoverable) | Non-destructive |
| Precision Standard | Area % (Relative) | Integral ratios (Relative) |
Critical Insight: HPLC can report
purity for a sample that is actuallywet with water or contains excess inorganic salt. Only EA (or qNMR/KF titration combination) detects this "silent" contamination.
Technical Deep Dive: The Target Molecule
Compound: 1-Cyclopentylethan-1-amine hydrochloride
Formula:
Theoretical Calculation (The Benchmark)
Before analyzing, we must establish the theoretical acceptance limits based on the ACS standard of
-
Carbon (C):
| -
Hydrogen (H):
| -
Nitrogen (N):
|
Acceptance Range:
-
%C:
-
%H:
-
%N:
Validation Workflow
The following diagram illustrates where EA fits into the purification lifecycle.
Figure 1: Analytical workflow prioritizing drying and HPLC screening before destructive EA testing.
Experimental Protocol: Self-Validating CHN Analysis
Objective: Determine mass fractions of C, H, and N to validate the hydrochloride salt stoichiometry.
A. Sample Preparation (The Hygroscopic Trap)
Amine hydrochlorides are hygroscopic. A common failure mode is weighing "wet" samples, leading to high %H and low %C/%N.
-
Pre-Drying: Dry 50 mg of sample in a vacuum oven at
for 4 hours over or silica desiccant. -
Handling: Use tweezers and minimize exposure to ambient humidity. Weighing must be completed within 30 seconds of opening the vial.
B. Instrument Configuration (Combustion)
-
Mode: CHN (Combustion).[2]
-
Furnace Temperature:
(Required for complete oxidation of the hydrochloride matrix). -
Carrier Gas: Helium (High purity
). -
Oxygen Boost: 3-5 seconds (Ensures flash combustion of the organic backbone).
C. The Halogen Interference (Crucial Step)
This molecule contains Chlorine . In standard combustion, Cl can form
-
Mitigation: Ensure the reduction tube contains Silver Wool (Ag) or a dedicated halogen scrubber. The silver reacts with free chlorine (
), preventing it from reaching the detector.-
Self-Validation: If your %N values are erratic, check the silver trap saturation.
-
D. Analysis Cycle
-
Blank: Run 3 empty tin capsules to establish baseline.
-
Conditioning: Run a standard (e.g., Acetanilide) to condition the column.
-
K-Factor Determination: Run Acetanilide (
) in triplicate. Acceptance: deviation. -
Sample: Run 1-Cyclopentylethan-1-amine HCl in duplicate.
Results & Interpretation
The power of EA lies in its ability to diagnose the type of impurity based on deviation patterns.
Table 2: Diagnostic Interpretation of EA Data
| Scenario | %C (Found) | %H (Found) | %N (Found) | Diagnosis |
| Ideal | Pure Salt ( | |||
| Wet Sample | Moisture Contamination. Water adds mass (lowering %C, %N) and adds H (raising %H). Action: Re-dry. | |||
| Excess HCl | Acid Trapping. Excess HCl increases sample mass without adding C/N. Action: Recrystallize/Wash. | |||
| Free Base | Incomplete Salt Formation. Missing the heavy Cl atom raises percentages of light elements. |
Decision Logic for Troubleshooting
Use the following logic gate to interpret your specific results.
Figure 2: Logic flow for diagnosing purity failures based on CHN deviation.
References
-
American Chemical Society (ACS). (2022). Author Guidelines: Data Requirements for Elemental Analysis. ACS Publications.[2][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Elemental Analysis Manual (EAM) for Food and Related Products. FDA.gov. [Link]
-
Waetzig, J. D., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
Sources
A Comparative Guide to the Synthesis of 1-Cyclopentylethan-1-amine Hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an optimal reaction pathway is paramount to achieving desired purity, yield, scalability, and stereochemical control. This guide provides an in-depth, objective comparison of the primary synthetic routes to 1-Cyclopentylethan-1-amine hydrochloride, a valuable building block in medicinal chemistry. The analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, offering a comprehensive resource for researchers, chemists, and process development professionals.
Introduction to 1-Cyclopentylethan-1-amine Hydrochloride
1-Cyclopentylethan-1-amine, and its hydrochloride salt, is a primary amine featuring a cyclopentyl moiety. This structural motif is of interest in the development of novel therapeutic agents due to its lipophilic nature and defined spatial orientation. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. The synthesis of this compound, starting from the readily available precursor acetylcyclopentane (also known as cyclopentyl methyl ketone), can be approached through several distinct methodologies, each with its own set of advantages and challenges.
This guide will focus on the three most pertinent synthetic strategies:
-
Direct Reductive Amination (Racemic) : A common and straightforward method for the synthesis of racemic amines.
-
The Leuckart-Wallach Reaction : A classic method for reductive amination using formic acid derivatives.
-
Asymmetric Reductive Amination : A stereoselective approach to obtaining a single enantiomer of the target amine.
A fourth potential route, the Gabriel Synthesis, is a well-established method for forming primary amines. However, for the synthesis of 1-Cyclopentylethan-1-amine from acetylcyclopentane, it would necessitate the initial conversion of the ketone to an alkyl halide (e.g., 1-bromo-1-cyclopentylethane)[1][2]. This adds steps to the overall synthesis, making it generally less efficient for this specific transformation compared to direct reductive amination approaches. Therefore, it will not be a primary focus of this comparative guide.
Comparative Analysis of Synthesis Routes
The choice of synthetic route is often a trade-off between factors such as yield, reaction conditions, cost of reagents, and the desired stereochemical outcome. The following sections provide a detailed examination of each primary route, including mechanistic insights and experimental considerations.
| Parameter | Direct Reductive Amination (Racemic) | Leuckart-Wallach Reaction | Asymmetric Reductive Amination |
| Starting Material | Acetylcyclopentane | Acetylcyclopentane | Acetylcyclopentane |
| Key Reagents | Ammonia source (e.g., NH3 in EtOH, NH4OAc), Ti(O-i-Pr)4, Reducing agent (e.g., NaBH4) | Ammonium formate or Formamide/Formic acid | Chiral auxiliary (e.g., (S)-(-)-α-phenylethylamine), Ti(O-i-Pr)4, Reducing agent (e.g., NaBH4), Hydrogenolysis catalyst (e.g., Pd/C) |
| Stereochemistry | Racemic | Racemic | Enantiomerically enriched (e.g., >99% ee) |
| Typical Yield | Good to Excellent (Reported up to 94% for similar ketones) | Moderate to Good (Generally 40-70%) | Good (Overall yields can be in the range of 60-75%) |
| Reaction Temperature | 0 °C to room temperature | High (160-190 °C) | 0 °C to 70 °C |
| Reaction Time | Several hours | 6-24 hours | 24-48 hours (multi-step) |
| Advantages | - High yields- Mild reaction conditions- Readily available reagents | - Inexpensive reagents- One-pot procedure | - High enantioselectivity- Scalable |
| Disadvantages | - Produces a racemic mixture | - High reaction temperatures- Potential for side products- Often requires purification by distillation | - Multi-step process- Requires expensive chiral auxiliary and catalyst- Debenzylation step can be slow |
Route 1: Direct Reductive Amination (Racemic)
Direct reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds[3]. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding amine by a suitable reducing agent.
Mechanistic Rationale
The reaction proceeds in two main stages within the same reaction vessel. First, acetylcyclopentane reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form an imine. The use of a Lewis acid, such as titanium(IV) isopropoxide (Ti(O-i-Pr)4), can accelerate the formation of the imine by activating the carbonyl group[4]. In the second stage, a reducing agent, typically a hydride donor like sodium borohydride (NaBH4), is introduced to reduce the C=N double bond of the imine to the desired amine[4]. Sodium cyanoborohydride (NaBH3CN) is another effective reducing agent that is particularly selective for the imine over the starting ketone[5].
Caption: Workflow for Direct Reductive Amination.
Experimental Protocol: General Procedure
A robust and high-yielding protocol for the reductive amination of ketones to primary amines has been described by Miriyala, Bhattacharyya, and Williamson[4]. The following is a representative procedure adapted for the synthesis of 1-Cyclopentylethan-1-amine.
-
Imine Formation: To a solution of acetylcyclopentane (1.0 eq) in anhydrous ethanol, add a solution of ammonia in ethanol (excess) and titanium(IV) isopropoxide (1.5-2.0 eq). The mixture is stirred at room temperature for a period of 2-4 hours to facilitate the formation of the imine.
-
Reduction: The reaction mixture is then cooled to 0 °C in an ice bath. Sodium borohydride (1.5-2.0 eq) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Isolation: The reaction is quenched by the careful addition of water. The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-Cyclopentylethan-1-amine.
-
Hydrochloride Salt Formation: The crude amine is dissolved in a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is then added until the precipitation of the hydrochloride salt is complete. The solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford 1-Cyclopentylethan-1-amine hydrochloride[6].
Route 2: The Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is one of the oldest methods for the reductive amination of aldehydes and ketones. It is characterized by the use of formic acid or its derivatives, such as ammonium formate or formamide, which act as both the nitrogen source and the reducing agent[1][7].
Mechanistic Rationale
When a ketone is heated with ammonium formate, the ammonium formate dissociates into ammonia and formic acid[8]. The ammonia reacts with the ketone to form an imine, which is then reduced by formic acid to the corresponding amine. Alternatively, if formamide is used, it first reacts with the ketone to form an N-formyl intermediate. This intermediate is then hydrolyzed under the reaction conditions or during work-up to yield the primary amine[9]. The reaction requires high temperatures, typically between 160-190 °C[9].
Caption: Pathway of the Leuckart-Wallach Reaction.
Experimental Protocol: General Procedure
The following is a generalized procedure for the Leuckart-Wallach reaction.
-
Reaction Setup: A mixture of acetylcyclopentane (1.0 eq) and ammonium formate (2.0-3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.
-
Heating: The mixture is heated to 160-190 °C for 6-24 hours. The progress of the reaction can be monitored by TLC or GC.
-
Hydrolysis and Work-up: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated HCl) and heated to reflux to hydrolyze the N-formyl intermediate. The mixture is then made basic with a strong base (e.g., NaOH) and extracted with an organic solvent.
-
Purification and Salt Formation: The crude amine is purified by distillation. The purified amine is then converted to the hydrochloride salt as described in the previous section.
Route 3: Asymmetric Reductive Amination
For applications where a specific enantiomer of the amine is required, asymmetric synthesis is necessary. One effective method is diastereoselective reductive amination using a chiral auxiliary. This approach introduces a chiral element that directs the stereochemical outcome of the reduction step.
Mechanistic Rationale
In this strategy, acetylcyclopentane is first condensed with a chiral amine, such as (S)-(-)-α-phenylethylamine, to form a chiral imine. The steric bulk of the chiral auxiliary biases the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting secondary amine. The chiral auxiliary is then removed, typically by hydrogenolysis, to yield the desired enantiomerically enriched primary amine.
Caption: Asymmetric Synthesis via Chiral Auxiliary.
Experimental Protocol: General Procedure
The following protocol is adapted from a scalable synthesis of a similar chiral amine.
-
Chiral Imine Formation: A mixture of acetylcyclopentane (1.0 eq), (S)-(-)-α-phenylethylamine (1.0-1.2 eq), and Ti(O-i-Pr)4 (1.5-2.0 eq) in a suitable solvent (e.g., THF) is heated to facilitate imine formation.
-
Diastereoselective Reduction: The mixture is cooled to 0 °C, and NaBH4 (1.2-1.5 eq) is added. The reaction is stirred until the imine is consumed.
-
Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.
-
Removal of Chiral Auxiliary: The crude secondary amine is dissolved in an alcohol (e.g., ethanol), and a palladium on carbon catalyst (Pd/C) is added. The mixture is subjected to hydrogenolysis under a hydrogen atmosphere to cleave the benzyl group and liberate the primary amine.
-
Purification and Salt Formation: The catalyst is removed by filtration, and the solvent is evaporated. The resulting enantiomerically enriched amine is then converted to its hydrochloride salt as previously described.
Conclusion
The synthesis of 1-Cyclopentylethan-1-amine hydrochloride can be effectively achieved through several routes, each with distinct characteristics.
-
Direct Reductive Amination offers a high-yielding and operationally simple method for producing the racemic amine under mild conditions. It is an excellent choice when stereochemistry is not a concern.
-
The Leuckart-Wallach Reaction is a classic, cost-effective method but is hampered by the need for high temperatures and potentially lower yields. It remains a viable option if specialized reagents and milder conditions are to be avoided.
-
Asymmetric Reductive Amination using a chiral auxiliary is the preferred method when a specific enantiomer is the target. While it is a multi-step process involving more expensive reagents, it provides excellent stereochemical control.
The optimal choice of synthesis will ultimately depend on the specific requirements of the project, including scale, cost, and the need for enantiopurity. This guide provides the foundational knowledge for making an informed decision in the synthesis of this valuable chemical intermediate.
References
- de Benneville, P. L., & Macartney, J. H. (1950). The Leuckart-Wallach Reaction. Journal of the American Chemical Society, 72(7), 3073–3075.
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones using NaBH4/TiO(acac)2. Tetrahedron Letters, 45(14), 2875-2877.
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
Brainly. (2020). Provide a stepwise synthesis of 1-cyclopentylethanamine using the Gabriel synthesis. Retrieved from [Link]
- US Patent US20210395185A1. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
-
Filo. (2025). Provide stepwise synthesis of 1 cyclopentylethanamine using the Gabriel s... Retrieved from [Link]
- US Patent US8329948B2. (2012). Method for the synthesis of substituted formylamines and substituted amines.
- Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 09(6), 529-536.
- de Koning, P. D., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1195–1199.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
Sources
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A Researcher's Guide to the Spectroscopic Comparison of (R)- and (S)-1-Cyclopentylethylamine Enantiomers
Introduction: The Imperative of Chirality in Scientific Discovery
In the landscape of drug development and chemical synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very essence of its biological function. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, exemplify this principle. While sharing identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their interactions within the chiral environment of a biological system can differ dramatically. One enantiomer may offer therapeutic benefits, while its counterpart could be inert or, in some well-known cases, dangerously toxic.[1]
This guide focuses on the spectroscopic differentiation of the (R) and (S) enantiomers of 1-cyclopentylethylamine, a primary amine building block relevant in medicinal chemistry. We will navigate the analytical challenge posed by enantiomers: their identical response to most spectroscopic techniques in an achiral setting. This necessitates the use of specialized methods or the introduction of a chiral influence to break this spectroscopic degeneracy.
For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision driven by the specific question at hand. Is the goal to determine the absolute configuration of a newly synthesized compound? Or is it to quantify the enantiomeric excess (ee) of a production batch? This guide provides an in-depth comparison of the primary spectroscopic techniques—Chiroptical Spectroscopy, Nuclear Magnetic Resonance (NMR) with chiral auxiliaries, and classical Polarimetry—offering the technical details, underlying principles, and experimental protocols necessary to make an informed choice.
Section 1: Chiroptical Spectroscopy: The Direct Observation of Chirality
Chiroptical spectroscopy techniques are uniquely powerful because they directly probe the interaction of chiral molecules with polarized light. Unlike other methods that require the formation of new chemical species, these techniques measure an intrinsic property of the enantiomer itself.
Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[2][3] For a chiral molecule, the resulting VCD spectrum contains both positive and negative bands, creating a unique fingerprint of its three-dimensional structure. Crucially, enantiomers will produce VCD spectra that are perfect mirror images of each other.[4][5]
Expertise & Causality: The true power of VCD lies in its synergy with computational chemistry. The VCD spectrum for a molecule of a known absolute configuration can be reliably predicted using ab initio methods like Density Functional Theory (DFT).[2] By comparing the experimentally measured spectrum to the calculated spectrum for, say, the (R)-enantiomer, an unambiguous assignment of the absolute configuration can be made. This technique is exceptionally valuable as it provides rich structural detail and does not require the molecule to possess a UV-active chromophore, a limitation of Electronic Circular Dichroism.[4]
Protocol Validation: The methodology is inherently self-validating. The observation of mirror-image spectra for the two purified enantiomers confirms the measurement's integrity. A strong correlation between the experimental spectrum and the DFT-calculated spectrum for a specific configuration provides authoritative confirmation of the molecule's absolute stereochemistry.[2]
Experimental Protocol: VCD Analysis of 1-Cyclopentylethylamine
-
Sample Preparation: Prepare solutions of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of 1-cyclopentylethylamine at a concentration of approximately 0.1 M in a suitable solvent (e.g., deuterated chloroform, CDCl₃). The solvent should be transparent in the IR region of interest.
-
Instrumentation Setup: Utilize an FT-IR spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[3]
-
Data Acquisition:
-
Acquire a background spectrum using the pure solvent.
-
Acquire the VCD and IR spectra for each sample (R, S, and racemic) over the desired spectral range (e.g., 800-1600 cm⁻¹). Data collection typically requires several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption signal.[3][4]
-
-
Data Processing: The VCD spectrum is presented as the difference in absorbance (ΔA = Aₗ - Aᵣ). The spectrum for the racemic sample should be null (a flat line), confirming that no artifacts are present.
-
Computational Analysis (for Absolute Configuration):
-
Perform a conformational search for 1-cyclopentylethylamine using a molecular mechanics method.
-
For the lowest energy conformers, optimize the geometry and calculate the vibrational frequencies, IR intensities, and VCD intensities using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Compare the Boltzmann-averaged calculated VCD spectrum for the (R)-configuration with the experimental spectrum. A visual match or a high confidence level from a comparison algorithm confirms the absolute configuration.
-
Data Summary: Expected VCD Results
| Sample | Expected IR Spectrum | Expected VCD Spectrum | Information Yielded |
| (R)-1-Cyclopentylethylamine | Identical to (S) | Unique fingerprint of positive/negative bands | Absolute Configuration (by comparison to calculation) |
| (S)-1-Cyclopentylethylamine | Identical to (R) | Perfect mirror image of the (R)-spectrum | Confirmation of enantiomeric relationship |
| Racemic Mixture | Identical to pure enantiomers | No VCD signal (null spectrum) | Method validation; confirms achiral nature of mixture |
Caption: Workflow for ee determination via NMR with a chiral derivatizing agent.
Method B: Chiral Solvating Agents (CSAs) & Chiral Shift Reagents (CSRs)
This method offers a faster alternative by avoiding covalent bond formation. A chiral solvating agent or shift reagent is added directly to the NMR sample, where it forms weak, transient diastereomeric complexes with the amine enantiomers.
Expertise & Causality: The rapid equilibrium between the free and complexed states results in distinct, time-averaged NMR signals for the (R) and (S) enantiomers. [6]Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are particularly effective. [7]The paramagnetic lanthanide ion in the CSR coordinates to the amine's lone pair, inducing large changes in the chemical shifts (lanthanide-induced shifts, LIS) of nearby protons. [8]Because the geometry of the transient (R)-amine-CSR and (S)-amine-CSR complexes is different, the magnitude of the LIS is different for each enantiomer, resulting in signal separation.
Protocol Validation: The key validation is the observation of signal splitting upon addition of the CSR. The splitting should increase with the concentration of the shift reagent (up to a point). A drawback is that the paramagnetic nature of CSRs can cause significant line broadening, which can degrade resolution and complicate integration. [7]The choice of reagent and concentration is a trade-off between achieving maximum signal separation and minimizing line broadening.
Data Summary: Comparison of NMR Chiral Auxiliary Methods
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating/Shift Agent (CSA/CSR) |
| Principle | Forms stable, covalent diastereomers | Forms transient, non-covalent diastereomeric complexes |
| Pros | Often yields larger Δδ values; less line broadening | Fast (no reaction required); non-destructive to sample |
| Cons | Requires a chemical reaction; potential for kinetic resolution | Smaller Δδ values; risk of significant line broadening (especially with CSRs) |
| Best For | Accurate quantification when good signal separation is needed | Rapid screening; analysis of sensitive compounds |
Section 3: Polarimetry: The Foundational Chiroptical Technique
Polarimetry is the original technique used to distinguish enantiomers. It measures the rotation of the angle of plane-polarized light as it passes through a solution containing a chiral compound. [9][10] Principle and Application: This phenomenon, known as optical activity, is an intrinsic property of chiral molecules. The two enantiomers of a compound will rotate light by an equal magnitude but in opposite directions. [9][11]The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. A polarimeter measures this observed rotation (α). The specific rotation [α] is a standardized physical constant for a compound under specific conditions (temperature, wavelength, solvent, concentration).
Expertise & Causality: Polarimetry is a bulk phenomenon; it measures the net rotation from the entire sample. If the sample is a racemic mixture (50:50 R and S), the opposing rotations cancel each other out, resulting in an observed rotation of zero. [12]For an enantioenriched sample, the magnitude of the rotation is directly proportional to the enantiomeric excess. If the specific rotation of the pure enantiomer is known, the ee of a sample can be calculated from its observed rotation.
Protocol Validation: The technique is validated by confirming that a racemic standard gives a reading of 0° and that the two enantiopure standards give equal and opposite rotation values under identical conditions. The measurement is highly sensitive to concentration, path length, temperature, and solvent, all of which must be precisely controlled.
Experimental Protocol: Measuring Specific Rotation
-
Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent).
-
Sample Preparation: Prepare a solution of the 1-cyclopentylethylamine sample of a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Measurement: Fill a polarimetry cell of a known path length (l, in decimeters) with the solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α).
-
Calculation: Calculate the specific rotation using Biot's Law: [10] [α] = α / (c * l)
-
Enantiomeric Excess (ee) Calculation: ee (%) = ([α]_observed / [α]_max) * 100 (where [α]_max is the specific rotation of the pure enantiomer)
Data Summary: Hypothetical Polarimetry Data
| Sample | Concentration (g/mL) | Observed Rotation (α) | Specific Rotation [α] |
| (R)-1-Cyclopentylethylamine | 0.10 | -0.52° | -5.2° |
| (S)-1-Cyclopentylethylamine | 0.10 | +0.52° | +5.2° |
| Racemic Mixture | 0.10 | 0.00° | 0.0° |
| Unknown Sample | 0.10 | +0.26° | +2.6° |
Based on this hypothetical data, the unknown sample would have an ee of (2.6° / 5.2°) * 100 = 50% in favor of the (S)-enantiomer.
Comparative Summary and Recommendations
The choice of spectroscopic technique for analyzing the enantiomers of 1-cyclopentylethylamine depends entirely on the analytical goal.
| Technique | Information Provided | Sample Prep | Pros | Cons | Best Use Case |
| VCD | Absolute Configuration, Enantiomeric Purity | Simple dissolution | Unambiguous AC determination; rich structural data | Requires specialized equipment; longer acquisition times | Determining the absolute configuration of a new chemical entity. |
| NMR + CDA | Enantiomeric Excess (ee) | Chemical derivatization | Potentially large signal separation; robust quantification | Time-consuming; risk of side reactions or kinetic resolution | Accurate ee determination for method validation or release testing. |
| NMR + CSA/CSR | Enantiomeric Excess (ee) | Simple mixing in NMR tube | Very fast; non-destructive | Signal overlap and line broadening can be problematic | High-throughput screening of reaction outcomes or chiral purity. |
| Polarimetry | Optical Purity / ee | Precise dissolution | Fast; inexpensive equipment | Low sensitivity; requires pure standard; sensitive to conditions | Routine quality control check when specific rotation is known. |
Final Recommendation:
-
For the definitive assignment of absolute configuration , Vibrational Circular Dichroism (VCD) is the gold standard.
-
For accurate and robust quantification of enantiomeric excess in a research or quality control setting, ¹H NMR with a suitable Chiral Derivatizing Agent (CDA) is highly reliable.
-
For rapid, high-throughput screening of enantiomeric purity where speed is prioritized, ¹H NMR with a Chiral Solvating Agent (CSA) is the most efficient method.
-
Polarimetry remains a useful, simple technique for quick checks of optical purity, provided a reference standard is available and high sensitivity is not required.
By understanding the principles, strengths, and limitations of each spectroscopic method, researchers can confidently select and apply the optimal tool for their chiral analysis needs, ensuring the integrity and success of their scientific endeavors.
References
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Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. (2017). Spectroscopy Online. Available at: [Link]
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Differentiating enantiomers by mass spectrometry? (Yes). (2024). Cyclodextrin News. Available at: [Link]
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Advancing Enantiomer Analysis. (2016). The Analytical Scientist. Available at: [Link]
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20.3/D7 Outline the use of a polarimeter in distinguishing between optical isomers [HL IB Chemistry]. (2011). YouTube. Available at: [Link]
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Simultaneous quantitative chiral analysis of four isomers by ultraviolet photodissociation mass spectrometry and artificial neural network. (2023). Frontiers. Available at: [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. Available at: [Link]
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Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). PDF. Available at: [Link]
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Enantiomer analysis using electrospray ionization mass spectrometry. (2007). Mississippi State University Scholars Junction. Available at: [Link]
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5.5 Polarimetry. (2019). Chemistry LibreTexts. Available at: [Link]
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Chirality Sensing with UV-visible Absorbance, Fluorescence, and Circular Dichroism Spectroscopy. (2023). Royal Society of Chemistry. Available at: [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules. Available at: [Link]
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Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. RSC Advances. Available at: [Link]
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State how separate samples of these two enantiomers could be distinguished in a laboratory. (2025). StudySmarter. Available at: [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Ultraviolet–visible spectroscopy of stereoisomers. Wikipedia. Available at: [Link]
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Chiroptical Spectroscopy in Drug Analysis. ResearchGate. Available at: [Link]
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Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. ResearchGate. Available at: [Link]
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Current Analysis of Color Separation of Chiral Enantiomers via Pyrogallol Red Indicator and UV-Vis Spectrophotometry and Future Applications for Chiral Identification. The University of Texas at Austin. Available at: [Link]
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Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. Available at: [Link]
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New spectroscopy setup can support drug development with fewer side effects. (2026). DTU Electro. Available at: [Link]
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Vibrational circular dichroism. Wikipedia. Available at: [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
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Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers. (2022). Analytical Chemistry. Available at: [Link]
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〈782〉 Vibrational Circular Dichroism Spectroscopy. USP-NF. Available at: [Link]
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Revisiting Homochiral versus Heterochiral Interactions through a Long Detective Story of a Useful Azobis-Nitrile. (2023). ePrints Soton. Available at: [Link]
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Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Available at: [Link]
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Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. PubMed. Available at: [Link]
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Chiral Shift Reagents Definition. (2025). Fiveable. Available at: [Link]
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(S)-1-Cyclopentyl-ethylamine. PubChem. Available at: [Link]
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A Comparative Guide to the Biological Activity of 1-Cyclopentylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of 1-cyclopentylethylamine derivatives, synthesizing technical data with field-proven insights. We will explore the diverse biological activities of this scaffold, from antiviral and anticancer to central nervous system (CNS) modulation, supported by experimental data and detailed protocols.
Introduction: The Versatile 1-Cyclopentylethylamine Scaffold
The 1-cyclopentylethylamine moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of lipophilicity and structural rigidity that allows for precise interactions with biological targets. Its derivatives have emerged as promising candidates in various therapeutic areas, demonstrating a broad spectrum of biological activities. This guide will delve into the synthesis, structure-activity relationships (SAR), and pharmacological effects of these compounds, providing a comparative analysis to inform future drug discovery and development efforts.
Synthesis of the 1-Cyclopentylethylamine Core and its Derivatives
The synthesis of the 1-cyclopentylethylamine core is most commonly achieved through reductive amination of cyclopentyl methyl ketone. This versatile and scalable method allows for the introduction of the crucial amine functionality.
Experimental Protocol: Synthesis of 1-Cyclopentylethylamine via Reductive Amination
This protocol outlines a one-pot procedure using sodium cyanoborohydride as the reducing agent.[1][2]
Materials:
-
Cyclopentyl methyl ketone
-
Ammonia (or an ammonium salt such as ammonium acetate)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (or another suitable alcohol solvent)
-
Hydrochloric acid (for salt formation, if desired)
-
Diethyl ether (for extraction and precipitation)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentyl methyl ketone and an excess of the ammonia source in methanol under a nitrogen atmosphere.
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 using a suitable acid (e.g., acetic acid). This is crucial for efficient imine formation.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Acidify the mixture with hydrochloric acid and then basify with a strong base (e.g., NaOH) to a pH of >10.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: The crude 1-cyclopentylethylamine can be purified by distillation. For the hydrochloride salt, bubble hydrogen chloride gas through the ethereal solution to precipitate the salt, which can then be collected by filtration.[3][4]
Causality Behind Experimental Choices:
-
Reductive Amination: This method is preferred due to its one-pot nature, which is more efficient than a two-step process of imine formation followed by reduction.[1]
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the ketone starting material, preventing premature reduction of the carbonyl group.[2]
-
pH Control: Maintaining a slightly acidic pH is a delicate balance. It needs to be acidic enough to catalyze imine formation but not so acidic as to protonate the amine, rendering it non-nucleophilic.
Diagram of the Synthesis Workflow:
Caption: General workflow for the synthesis of 1-cyclopentylethylamine.
Antiviral Activity: Targeting Influenza Neuraminidase
A significant area of investigation for cyclopentane-based structures, including those related to 1-cyclopentylethylamine, is in the development of influenza neuraminidase inhibitors. These compounds are designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid, thereby preventing the release of new viral particles from infected cells.
Comparative Analysis of Neuraminidase Inhibitors
| Compound/Derivative Class | Target | IC₅₀ / EC₅₀ (µM) | Key Structural Features | Reference |
| Cyclopentane Derivatives | Influenza Neuraminidase | EC₅₀ < 0.3 - 1.5 | Five-membered ring scaffold, features in common with zanamivir and oseltamivir. | [5] |
| Aromatic Ether Derivatives | H1N1 Neuraminidase | IC₅₀ ~ 25-27 | Aryl aldehyde and unsubstituted hydroxyl groups. | [6] |
| Cyclic Tetrapeptides | Neuraminidase | - | Cyclic peptide structure. |
Note: Data is for related cyclopentane and other derivatives, as direct data for 1-cyclopentylethylamine derivatives in this specific application is limited in the public domain.
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from established fluorescence-based assays using the MUNANA substrate.[7]
Materials:
-
Influenza virus stock
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., ethanol/glycine buffer)
-
96-well black plates
-
Fluorometer
Procedure:
-
Virus Dilution: Prepare serial dilutions of the influenza virus in assay buffer to determine the optimal concentration for the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds (1-cyclopentylethylamine derivatives) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted virus, the test compound at various concentrations, and the assay buffer. Include controls for virus only (no inhibitor) and buffer only (background).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Substrate Addition: Add the MUNANA substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
MUNANA Substrate: This fluorogenic substrate is cleaved by neuraminidase to produce a fluorescent product, allowing for sensitive and quantitative measurement of enzyme activity.
-
Pre-incubation: This step ensures that the inhibitor has sufficient time to interact with and bind to the target enzyme before the substrate is introduced, providing a more accurate measure of inhibitory potency.
Diagram of Neuraminidase Inhibition:
Caption: Mechanism of action of neuraminidase inhibitors.
Anticancer Activity: Targeting Cell Proliferation
Derivatives of 1-cyclopentylethylamine, particularly those incorporating a thiazole ring, have demonstrated significant anticancer activity. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.
Comparative Analysis of Anticancer Derivatives
| Compound | Cell Line(s) | IC₅₀ (µM) | Potential Mechanism | Reference |
| 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3h) | - | 0.07 (11β-HSD1) | 11β-HSD1 inhibition | [3] |
| 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g) | Caco-2, MDA-MB-231, SK-MEL-30 | - | Inhibition of tumor cell proliferation | [8] |
| (Z)-5-(furan-2-ylmethylidene)-4-(4-chlorophenylamino)thiazol-2(5H)-one | Various | - | Selective action on certain cancer cell lines | [9] |
| Cyclopenta[b]benzofuran (Silvestrol) | Breast and prostate cancer xenografts | - | Inhibition of translation initiation | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes the use of the MTT assay to assess the cytotoxic effects of 1-cyclopentylethylamine derivatives on cancer cell lines.[8][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-cyclopentylethylamine derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
MTT Assay: This colorimetric assay is a widely accepted and reliable method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell health and proliferation.
-
DMSO: This solvent is used to dissolve the water-insoluble formazan crystals, allowing for accurate absorbance readings.
Diagram of Anticancer Evaluation Workflow:
Caption: Workflow for assessing anticancer activity using the MTT assay.
Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems
The lipophilic nature of the cyclopentyl group makes 1-cyclopentylethylamine derivatives attractive candidates for CNS-active drugs, as they have the potential to cross the blood-brain barrier. Research has explored their activity as dopamine receptor partial agonists, which could have applications in treating disorders like schizophrenia.
Comparative Analysis of CNS-Active Derivatives
| Compound/Derivative Class | Target | Activity | Key Structural Features | Reference |
| 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives | Dopamine D2 Receptor (D2R) | Partial Agonists | 2-phenylcyclopropylmethylamine scaffold | [11][12] |
| Aminothiazole Fused Benzazepines | Dopamine D2 Receptor (D2R) | Selective Partial Agonists | Aminothiazole fused to a benzazepine core | [13] |
| β-phenethylamine Derivatives | Dopamine Transporter (DAT) | Reuptake Inhibition | Varied substitutions on the phenethylamine scaffold | [14] |
Note: The data presented is for structurally related compounds, highlighting the potential of the broader class of cyclic amine derivatives in CNS drug discovery.
Experimental Protocol: In Vivo Evaluation of CNS Activity (Mouse Hyperlocomotion Model)
This protocol provides a general framework for assessing the in vivo efficacy of potential antipsychotic agents.
Materials:
-
Mice (e.g., ICR mice)
-
Test compound (1-cyclopentylethylamine derivative)
-
Amphetamine or other psychostimulant
-
Open-field activity chambers
-
Vehicle for drug administration
Procedure:
-
Acclimation: Acclimate the mice to the testing room and open-field chambers.
-
Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
Psychostimulant Challenge: After a set pre-treatment time, administer amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the mice in the open-field chambers and record their locomotor activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound can suppress the amphetamine-induced hyperlocomotion.
Causality Behind Experimental Choices:
-
Hyperlocomotion Model: This is a standard preclinical model used to screen for antipsychotic activity. The ability of a compound to attenuate psychostimulant-induced hyperlocomotion is predictive of its efficacy in treating psychosis.
-
Dopamine System Focus: The dopaminergic system is a key target for antipsychotic drugs.
Diagram of Dopamine D2 Receptor Partial Agonism:
Caption: Comparison of D2 receptor modulation by different ligand types.
Conclusion and Future Directions
The 1-cyclopentylethylamine scaffold has proven to be a versatile starting point for the development of a wide range of biologically active compounds. Its derivatives have shown promise as antiviral, anticancer, and CNS-active agents. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the cyclopentyl ring and the amine group in determining the biological activity and target selectivity of these compounds.
Future research in this area should focus on:
-
Expanding the diversity of derivatives: Synthesizing and screening a broader range of 1-cyclopentylethylamine derivatives with various substituents to explore new biological activities.
-
Mechanism of action studies: Elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their effects.
-
In vivo efficacy and safety profiling: Advancing the most promising candidates into preclinical in vivo models to evaluate their therapeutic potential and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 1-cyclopentylethylamine scaffold.
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Cencic, R., et al. (2009, April 29). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS ONE. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentylethan-1-amine Hydrochloride
As a Senior Application Scientist, my objective extends beyond simply supplying a product; it is to ensure you can integrate our chemical reagents into your workflows with the highest degree of safety, efficacy, and regulatory compliance. This guide provides a detailed, actionable framework for the proper disposal of 1-Cyclopentylethan-1-amine hydrochloride, grounded in established safety protocols and an understanding of its chemical properties. The goal is to empower your team to manage this chemical's lifecycle responsibly, from bench to disposal, thereby ensuring a safe laboratory environment and protecting our shared ecosystem.
Hazard Assessment and Characterization
1-Cyclopentylethan-1-amine hydrochloride is a research chemical whose toxicological properties have not been exhaustively investigated.[1] Therefore, it must be handled with the assumption that it is hazardous. The primary hazards, as identified in available Safety Data Sheets (SDS) for this and structurally similar amine hydrochlorides, are summarized below. Adherence to these classifications is the first step in a robust safety protocol.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
The hydrochloride salt form indicates that the compound is a weak acid. However, the primary hazards stem from the amine functional group. It is crucial to prevent its release into the environment, as amines can be harmful to aquatic life.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The causality is clear: the compound is a skin, eye, and respiratory irritant, and all potential routes of exposure must be blocked.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Safety glasses with side-shields or goggles, and a face shield if there is a risk of splashing.[1] | Prevents eye irritation or serious damage from dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[1] | Prevents skin contact and subsequent irritation. Proper removal technique is critical to avoid self-contamination. |
| Body Protection | Laboratory coat. A full chemical-resistant suit may be required depending on the scale of handling.[1] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator if dust is generated and ventilation is inadequate.[1] | Prevents inhalation of the powder, which can cause respiratory tract irritation. |
All handling of 1-Cyclopentylethan-1-amine hydrochloride, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]
Disposal Pathways: A Decision Workflow
The correct disposal procedure depends on the nature and quantity of the waste. The following workflow provides a logical pathway for decision-making. The overarching principle is that this chemical waste must not enter public drains or be disposed of in regular trash.[1][5] It must be managed as regulated hazardous waste.
Caption: Decision workflow for proper disposal of 1-Cyclopentylethan-1-amine hydrochloride waste.
Step-by-Step Disposal Protocols
These protocols provide direct, procedural guidance for the most common disposal scenarios in a research environment.
Protocol 4.1: Managing Small Spills
-
Evacuate & Ventilate: Ensure the spill area is clear of personnel and work is performed in a well-ventilated area or chemical fume hood.[1]
-
Don PPE: Wear all PPE as specified in Table 2.
-
Containment: Do not use water. Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[2] This prevents the powder from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, robust, and sealable hazardous waste container.[1] Avoid creating dust.[1]
-
Labeling: The container must be immediately labeled as "Hazardous Waste" and list "1-Cyclopentylethan-1-amine hydrochloride" and the spill cleanup debris as its contents.[5]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then wash with soap and water. Collect the cloth and any cleaning materials as hazardous waste.
-
Final Disposal: Store the sealed container in a designated satellite accumulation area (SAA) for pickup by your institution's environmental health and safety (EH&S) office or a licensed waste disposal contractor.[6]
Protocol 4.2: Preparing Bulk Waste for Disposal
-
Segregation is Key: Amine waste must be kept separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent hazardous reactions.[3]
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid. Often, the original product container is suitable if it is not compromised.[6]
-
Labeling: The container must have a "Hazardous Waste" label from the moment waste is first added.[5] The label must clearly state all constituents (e.g., "1-Cyclopentylethan-1-amine hydrochloride, >97%"). Do not use chemical formulas or abbreviations.[5]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area.[3][7] Keep it away from heat or ignition sources.[8]
-
Arrange Pickup: Contact your institution's EH&S department or a licensed professional waste disposal service to arrange for collection.[1][8] Do not accumulate large quantities of waste.[9]
Protocol 4.3: Decontamination of Labware and Empty Containers
Chemical containers are not considered "empty" by regulatory bodies like the EPA until they have been properly decontaminated.
-
Triple Rinse Procedure:
-
Rinse the container or labware with a small amount of a suitable solvent (e.g., ethanol, methanol).
-
Seal and agitate the container to ensure the solvent contacts all interior surfaces.
-
Pour the rinsate into your designated "Hazardous Waste" container for 1-Cyclopentylethan-1-amine hydrochloride.
-
Repeat this process two more times.[9]
-
-
Disposal of Rinsed Containers: Once triple-rinsed and air-dried in a fume hood, the container is considered non-hazardous.[9] Completely deface or remove the original label to prevent confusion.[9] The container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, according to your institution's policies.
A Note on Chemical Neutralization
Chemically, an amine hydrochloride salt can be neutralized to its free amine base using a weak base like sodium bicarbonate or sodium carbonate.[10] This is a common procedure in chemical synthesis to liberate the free amine for a reaction.[10][11] However, this is not a recommended disposal method. Attempting to neutralize the waste creates a new chemical mixture with its own hazard profile, potentially involving off-gassing or heat generation. The safest and most compliant method of disposal is to entrust the original chemical waste to a licensed professional disposal service that is equipped to handle it.[2][8]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[12]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse their mouth with water and seek immediate medical attention.[1]
For any exposure, have the Safety Data Sheet available for the attending medical personnel.[1]
By adhering to these protocols, you ensure that the lifecycle of 1-Cyclopentylethan-1-amine hydrochloride in your laboratory concludes safely and responsibly. This commitment to meticulous handling and disposal practices is the hallmark of a trustworthy and high-functioning research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
